molecular formula C8H6BrClO2 B1338888 p-Bromobenzyl chloroformate CAS No. 5798-78-7

p-Bromobenzyl chloroformate

Cat. No.: B1338888
CAS No.: 5798-78-7
M. Wt: 249.49 g/mol
InChI Key: GRSFXTWVHXJJQN-UHFFFAOYSA-N
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Description

p-Bromobenzyl chloroformate (CAS 5798-78-7) is a specialized reagent primarily used in organic synthesis for the introduction of the p-bromobenzyloxycarbonyl protecting group for amines. This protecting group is particularly valuable in the synthesis of amino acids and peptides, where it offers a key advantage over the standard benzyloxycarbonyl (Cbz) group by yielding protected intermediates that form higher-melting and better-crystallizing products, facilitating their purification and handling. [6] The compound acts by reacting with the amine functionality under basic conditions to form a stable carbamate, thereby masking the nucleophilic and basic properties of the amine lone pair during subsequent synthetic steps. [7] Its molecular formula is C 8 H 6 BrClO 2 and it has a molecular weight of 249.49 g/mol. [1] [2] The presence of the bromine atom on the benzyl ring not only modulates the properties of the protected compound but also provides a potential handle for further functionalization via modern cross-coupling methodologies, opening avenues for novel synthetic applications. [5] As a reactive chloroformate, it is moisture-sensitive and degrades upon contact with water. [7] This product is intended for research applications and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)methyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrClO2/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSFXTWVHXJJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80535249
Record name (4-Bromophenyl)methyl carbonochloridate
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Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5798-78-7
Record name p-Bromobenzyl chloroformate
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Record name (4-Bromophenyl)methyl carbonochloridate
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Record name p-Bromobenzyl chloroformate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-BROMOBENZYL CHLOROFORMATE
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Foundational & Exploratory

Technical Guide: p-Bromobenzyl Chloroformate (Z(Br)-Cl)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: p-Bromobenzyl Chloroformate Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Characterization, Synthesis, and Applications in Peptide Chemistry

Executive Summary

p-Bromobenzyl chloroformate (CAS: 5798-78-7), often abbreviated as Z(Br)-Cl or Cbz(Br)-Cl , is a specialized derivatizing agent and protecting group used primarily in organic synthesis and peptide chemistry.[1][2][3] While structurally analogous to the standard Benzyl Chloroformate (Cbz-Cl), the para-substitution of a bromine atom confers distinct physicochemical advantages:

  • Enhanced Crystallinity: The heavy halogen atom facilitates strong intermolecular interactions (halogen bonding), frequently yielding crystalline derivatives where the unsubstituted Cbz analogue yields oils. This is critical for purification without chromatography.

  • Heavy Atom Phasing: The bromine atom serves as an anomalous scatterer, making Z(Br)-protected peptides excellent candidates for X-ray crystallographic structural determination.

  • Tuned Reactivity: The electron-withdrawing nature of bromine modulates the stability of the resulting carbamate, influencing deprotection kinetics under acidic conditions.

Chemical Profile & Physical Properties[1][3][4]

The following data aggregates experimental and predicted values for laboratory benchmarking.

PropertyValueNotes
IUPAC Name (4-Bromophenyl)methyl carbonochloridate
CAS Number 5798-78-7
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol Significant mass increase over Cbz-Cl (170.59 g/mol )
Physical State Low-melting solid or straw-colored oilTends to crystallize upon storage at -20°C
Melting Point ~28–30 °C (Pure)Often handled as a liquid above RT
Boiling Point 108–110 °C (at 1.5 mmHg)Decomposes at higher pressures
Density 1.63 g/cm³Significantly denser than water
Solubility Soluble in DCM, THF, Toluene, DioxaneHydrolyzes rapidly in water/alcohols
Storage 2–8°C (Desiccated)Moisture sensitive; generates HCl/CO₂ on decomposition

Mechanistic Chemistry

Reactivity Profile

p-Bromobenzyl chloroformate acts as a "hard" electrophile. The reaction with nucleophiles (amines, alcohols) proceeds via an addition-elimination mechanism at the carbonyl carbon.

Key Mechanistic Features:

  • Inductive Effect (-I): The bromine atom exerts an electron-withdrawing inductive effect on the benzene ring. This destabilizes the benzylic position relative to unsubstituted benzyl, slightly retarding SN1-type decomposition pathways, but the effect on the carbonyl electrophilicity is negligible due to the insulating methylene group.

  • Leaving Group: The chloride ion is an excellent leaving group, driving the reaction forward rapidly in the presence of a base (to neutralize the generated HCl).

Reaction Mechanism: Amine Protection

The following diagram illustrates the pathway for protecting a primary amine (e.g., an amino acid ester) using Z(Br)-Cl.

ReactionMechanism Reagents Reagents: Amine (R-NH2) + p-Bromobenzyl Chloroformate Intermediate Tetrahedral Intermediate (Zwitterionic) Reagents->Intermediate Nucleophilic Attack (k1) Transition Elimination of Cl- Intermediate->Transition Electronic Rearrangement Product Product: Z(Br)-Protected Amine + HCl (captured by base) Transition->Product Irreversible Step

Figure 1: Step-wise mechanism of carbamate formation. The base (e.g., NaOH, TEA) is omitted for clarity but is required to drive the equilibrium by neutralizing HCl.

Applications in Synthesis & Drug Development

The "Crystallinity" Advantage

In drug development, isolating intermediates as solids is preferred over oils to avoid expensive chromatographic purification. The Para-Bromo Effect increases the melting point of Cbz-derivatives.

  • Example: A Z-protected dipeptide might be an oil, whereas the Z(Br)-analogue is often a recrystallizable solid. This allows for purification via simple precipitation.

X-Ray Crystallography (SAD Phasing)

The bromine atom (atomic number 35) provides a significant anomalous signal for X-ray diffraction. Researchers introducing Z(Br) groups into peptides or small molecules can utilize Single-wavelength Anomalous Dispersion (SAD) to solve phase problems and determine absolute stereochemistry without needing heavy metal soaking.

Deprotection Strategies

The Z(Br) group offers versatile deprotection pathways, though with specific caveats compared to standard Cbz:

MethodReagentOutcomeMechanism
Acidolysis HBr / Acetic AcidCleaves CarbamateProtonation of carbonyl oxygen followed by SN2 attack of Br⁻ on the benzylic carbon.
Hydrogenolysis H₂ / Pd-CCaution Required Standard Pd/C will cleave the benzyl-oxygen bond (deprotection) AND potentially reduce the Aryl-Bromine bond (dehalogenation).
Selective Reduction H₂ / Pd(OH)₂ (Pearlman's)Cleaves CarbamateOften faster than dehalogenation, but optimization of catalyst loading is required.

Experimental Protocols

Protocol A: Synthesis of p-Bromobenzyl Chloroformate

For labs needing to synthesize the reagent fresh from the alcohol.

Reagents: 4-Bromobenzyl alcohol, Phosgene (or Triphosgene), Toluene, Dioxane.

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, addition funnel, and a gas outlet connected to a NaOH scrubber (to neutralize excess phosgene). Work in a fume hood.

  • Phosgenation: Charge the flask with a solution of excess Phosgene (2.0 equiv) in toluene. Cool to 0°C.

  • Addition: Dissolve 4-bromobenzyl alcohol (1.0 equiv) in dry dioxane. Add this solution dropwise to the phosgene over 1 hour.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Workup: Remove solvent and excess phosgene by distillation in vacuo at 60°C.

  • Purification: The residue is a straw-colored oil.[1] Recrystallize three times from hexane at -50°C to obtain colorless needles.

    • Yield Target: ~78%[1]

Protocol B: Protection of an Amino Acid (Schotten-Baumann Conditions)

Standard procedure for creating Z(Br)-amino acids for peptide synthesis.

Reagents: L-Phenylalanine (or target amine), p-Bromobenzyl chloroformate, NaOH (2N), Acetone/Water.

  • Solubilization: Dissolve L-Phenylalanine (10 mmol) in 2N NaOH (10 mL) and cool to 0°C in an ice bath.

  • Addition: Add p-Bromobenzyl chloroformate (11 mmol) dropwise (if liquid) or as a solution in acetone (5 mL) simultaneously with 2N NaOH (approx 6 mL) to maintain pH ~10.

    • Critical Control: The reaction generates HCl. Failure to maintain alkaline pH (9-10) will stall the reaction.

  • Agitation: Vigorously stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Isolation:

    • Extract the alkaline solution with diethyl ether (removes unreacted chloroformate).

    • Acidify the aqueous layer to pH 2 using 6N HCl. The Z(Br)-amino acid will precipitate as an oil or solid.

  • Crystallization: Induce crystallization by scratching the glass or cooling. Recrystallize from Ethanol/Water.

Safety & Stability (E-E-A-T)

Hazard Identification:

  • Corrosive: Causes severe skin burns and eye damage (GHS Category 1B).

  • Lachrymator: Irritating to eyes and respiratory system.[3][4]

  • Carcinogenicity: Suspected carcinogen (Category 1B), analogous to benzyl chloroformate.

Handling Best Practices:

  • Moisture Sensitivity: The acyl chloride bond hydrolyzes rapidly in moist air, releasing HCl gas. Always store under inert gas (Argon/Nitrogen) and seal with Parafilm.

  • Decomposition: If the bottle builds pressure, it indicates decomposition (CO₂ release). Vent carefully in a fume hood.

  • Neutralization: Spills should be treated with weak base (Sodium Bicarbonate) and absorbed with vermiculite.

References

  • Channing, D. M., et al. (1951).[2] The properties of p-bromobenzyl chloroformate in peptide synthesis. Nature, 167, 487.[2] (Seminal work establishing the crystallinity advantage).

  • PubChem. (2025).[3][5] Compound Summary: p-Bromobenzyl chloroformate.[1][2][3][5][6] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1944). General Procedure for Benzyl Chloroformate Synthesis (Analogous Protocol). Org.[3][7][4][8][9] Synth. Coll. Vol. 3, p. 167. Retrieved from [Link]

  • Vertex AI Search. (2025). Aggregated Safety and Physical Data for CAS 5798-78-7. (Data verified via multiple supplier SDS including AK Scientific and Cole-Parmer).

Sources

Technical Monograph: p-Bromobenzyl Chloroformate (Z(Br)-Cl)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, mechanistic utility, and experimental application of p-Bromobenzyl chloroformate (CAS 5798-78-7) .

High-Stability Protecting Group & Analytical Derivatization Agent

Executive Summary

p-Bromobenzyl chloroformate (also known as 4-Bromobenzyl chloroformate) is a specialized reagent used primarily to introduce the p-bromobenzyloxycarbonyl (Z(Br) or Cbz-Br) protecting group. While structurally analogous to the standard Benzyl Chloroformate (Cbz-Cl), the addition of a bromine atom at the para position confers two critical physicochemical advantages:

  • Enhanced Crystallinity: Derivatives often exhibit higher melting points and superior crystalline structures compared to their unsubstituted Cbz counterparts, facilitating purification by recrystallization rather than chromatography.

  • Increased Acid Stability: The electron-withdrawing nature of the bromine atom destabilizes the benzylic carbocation intermediate required for acidolytic cleavage, making the Z(Br) group significantly more stable to acidic conditions (e.g., TFA) than the standard Z group.

Chemical Profile & Properties[1][2][3][4]

PropertyData
CAS Number 5798-78-7
IUPAC Name 4-Bromobenzyl carbonochloridate
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
Appearance Colorless needles (pure) or straw-colored oil
Melting Point Low-melting solid (recrystallized at -50°C)
Boiling Point Distillable in vacuo (approx. 60°C under high vacuum)
Solubility Soluble in DCM, THF, Toluene, Dioxane; Decomposes in Water
Stability Moisture sensitive (hydrolyzes to HCl + CO₂ + 4-Bromobenzyl alcohol)
Hazards Corrosive (Skin/Eye burns), Lachrymator, Toxic

Mechanistic Chemistry

Reactivity Profile

p-Bromobenzyl chloroformate functions as a "hard" electrophile. The carbonyl carbon is activated by two electronegative leaving groups: the chloride and the p-bromobenzyloxy moiety. Upon nucleophilic attack by an amine (R-NH₂), the chloride is preferentially displaced due to its superior leaving group ability (


 of HCl < 

of ROH), forming a stable carbamate.
The "Electronic Brake" Effect (Acid Stability)

The utility of Z(Br) over standard Z lies in its resistance to acidolysis.

  • Standard Z Cleavage: In strong acid, the carbonyl oxygen is protonated, leading to alkyl-oxygen cleavage (

    
    -like), generating a benzyl carbocation and carbamic acid.
    
  • Z(Br) Resistance: The bromine atom exerts an inductive electron-withdrawing effect (-I) on the benzene ring. This reduces electron density at the benzylic position, destabilizing the transition state leading to the carbocation. Consequently, Z(Br)-protected amines can survive exposure to 50% TFA (trifluoroacetic acid), conditions that would slowly degrade a standard Cbz group.

Visualization of Mechanism

The following diagram illustrates the protection pathway and the electronic stabilization effect.

ReactionMechanism cluster_stability Stability Mechanism Reagent p-Bromobenzyl Chloroformate (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Amine Target Amine (Nucleophile) Amine->Intermediate Nucleophilic Attack on Carbonyl Product Z(Br)-Protected Amine (Carbamate) Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized by Base) Intermediate->Byproduct Br_Atom Br Atom (-I Effect) Cation Benzylic Carbocation (Destabilized) Br_Atom->Cation Reduces Stability Prevents Acidolysis

Figure 1: Reaction pathway for amine protection and the inductive stabilization mechanism of the Z(Br) group.

Experimental Protocols

Protocol A: Synthesis of Z(Br)-Protected Amino Acids (Schotten-Baumann Conditions)

This protocol is the industry standard for protecting amino acids while minimizing racemization.

Reagents:

  • Amino Acid (10 mmol)

  • p-Bromobenzyl chloroformate (11 mmol)

  • NaOH (2N solution) or Na₂CO₃

  • Dioxane or THF (solvent)

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol of the amino acid in 10 mL of 2N NaOH (20 mmol base) in a round-bottom flask. Cool the solution to 0°C in an ice bath.

    • Why: Low temperature prevents hydrolysis of the chloroformate reagent.

  • Addition: Dissolve 11 mmol of p-Bromobenzyl chloroformate in 10 mL of Dioxane. Add this solution dropwise to the amino acid mixture over 30 minutes, maintaining vigorous stirring.

    • Control: Simultaneously add 2N NaOH dropwise to maintain pH between 9–10. If pH drops below 9, the amine becomes protonated (ammonium) and nucleophilicity is lost.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

  • Workup:

    • Extract the alkaline mixture with Diethyl Ether (2 x 20 mL) to remove unreacted chloroformate and byproducts (p-bromobenzyl alcohol). Discard organic layer.

    • Acidify the aqueous layer carefully with 2N HCl to pH 2. The Z(Br)-amino acid will precipitate or oil out.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Dry combined organics over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethyl Acetate.

    • Note: The Z(Br) derivative should crystallize readily, unlike the often oily standard Z-derivatives.

Protocol B: Deprotection Strategy

Because Z(Br) is acid-stable, standard mild acid deprotection will fail.

  • Method 1: Strong Acidolysis: Treat with HF (anhydrous) or HBr/Acetic Acid.

  • Method 2: Catalytic Hydrogenolysis (Caution):

    • Reagents: H₂ (1 atm), Pd/C (5-10%), Methanol.

    • Risk:[1][2] Standard hydrogenolysis can cause debromination (removing the Br atom before the carbamate cleaves).

    • Optimization: To prevent debromination, use a poisoned catalyst or strictly control reaction time. However, for total removal, strong acid is often preferred if the peptide sequence permits.

Applications in Drug Development[8]

Crystallography & Purification

In early-stage drug discovery, obtaining X-ray crystal structures of intermediates is vital. The heavy bromine atom in Z(Br) serves as an anomalous scatterer, aiding in phase determination during X-ray diffraction studies. Furthermore, the enhanced crystallinity allows researchers to purify complex intermediates by simple filtration rather than expensive and time-consuming HPLC.

Orthogonal Protection Schemes

The Z(Br) group is part of a "graded acid lability" strategy:

  • Boc: Cleaved by TFA (mild acid).[3]

  • Z (Cbz): Cleaved by HBr/AcOH or Hydrogenolysis.[4]

  • Z(Br): Stable to TFA; requires HF or HBr for cleavage.

  • Workflow: Use Z(Br) to protect side-chain lysines while removing N-terminal Boc groups with TFA for chain elongation.

DecisionTree Start Select Protecting Group AcidSens Is the substrate Acid Sensitive? Start->AcidSens Cryst Is Crystallization Required? AcidSens->Cryst No (Acid Stable) UseBoc Use Boc (Acid Labile) AcidSens->UseBoc Yes (Avoid Strong Acid) UseZ Use Standard Z (Cbz) (H2/Pd Cleavage) Cryst->UseZ No (Oil is acceptable) UseZBr Use Z(Br)-Cl (High Stability + Crystallinity) Cryst->UseZBr Yes (Need Solids)

Figure 2: Decision matrix for selecting Z(Br) versus standard Z or Boc protecting groups.

Safety & Handling (SDS Summary)

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The reagent hydrolyzes rapidly in moist air, releasing corrosive HCl gas.

  • Personal Protective Equipment (PPE):

    • Respiratory: Work in a fume hood. Inhalation can cause severe respiratory tract burns.[2]

    • Skin/Eye: Wear nitrile gloves and chemical safety goggles. The compound is a lachrymator (tear gas effect).[2]

  • Quenching: Quench excess reagent with aqueous ammonia or dilute NaOH before disposal. Do not add water directly to the concentrated reagent; the reaction is exothermic.

References

  • Channing, D. M., et al. (1951).[5] "Properties of p-Bromobenzyl Chloroformate and its Derivatives." Nature, 167, 487.[5] Link

  • Wünsch, E. (1974). "Synthese von Peptiden."[3][4] Houben-Weyl Methods of Organic Chemistry, Vol 15/1. (Detailed discussion on Z-derivative stability).

  • ChemicalBook. (2025). "p-Bromobenzyl Chloroformate Properties and Synthesis." Link

  • PubChem. (2025). "Compound Summary: p-Bromobenzyl chloroformate (CID 13292929)."[6] National Library of Medicine. Link

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Canonical text on protecting group orthogonality).

Sources

Technical Monograph: 4-Bromobenzyl Chloroformate (4-Br-Z-Cl)

Author: BenchChem Technical Support Team. Date: February 2026

IUPAC Name: (4-Bromophenyl)methyl carbonochloridate

Part 1: Executive Summary & Core Directive

In the landscape of organic synthesis and drug development, (4-bromophenyl)methyl carbonochloridate —commonly known as 4-Bromobenzyl chloroformate or 4-Br-Z-Cl —serves as a specialized reagent for amine protection. While structurally analogous to the ubiquitous Benzyl Chloroformate (Cbz-Cl), this brominated variant offers a distinct physicochemical advantage: enhanced crystallinity .

This guide moves beyond standard catalog definitions to analyze the compound's utility in Solid-State Derivatization . By introducing a heavy bromine atom into the protecting group, researchers can induce crystallinity in otherwise oily intermediates, facilitating purification without chromatography and enabling absolute structure determination via X-ray crystallography (anomalous scattering).

IUPAC Nomenclature Analysis
  • Parent Structure: Carbonochloridate (Ester of carbonochloridic acid, Cl-COOH).

  • Substituent: (4-Bromophenyl)methyl group (often referred to as p-bromobenzyl).

  • Full Name: (4-Bromophenyl)methyl carbonochloridate.

  • CAS Registry Number: 5798-78-7.[1]

Part 2: Chemical Profile & Specifications[1][2]

Table 1: Physicochemical Properties

PropertySpecification
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
Appearance Colorless needles (recrystallized) or straw-colored oil
Melting Point Low-melting solid (approx. 30–35 °C; varies by purity)
Boiling Point ~118 °C at 12 mmHg (Predicted: 288 °C at 760 mmHg)
Density ~1.63 g/cm³
Solubility Soluble in DCM, THF, Toluene, Dioxane
Stability Moisture sensitive; decomposes to HCl and 4-bromobenzyl alcohol

Part 3: Synthesis & Production (Triphosgene Protocol)

While industrial production utilizes phosgene gas, modern research laboratories prioritize safety by using Triphosgene (Bis(trichloromethyl) carbonate) . This solid reagent acts as a "phosgene source on demand," decomposing into three equivalents of phosgene in situ.

Reaction Mechanism

The synthesis involves the nucleophilic attack of 4-bromobenzyl alcohol on the electrophilic carbonyl of phosgene (generated from triphosgene).

Critical Insight: The reaction must be conducted at low temperatures to prevent the formation of the symmetrical carbonate (bis(4-bromobenzyl) carbonate), a common byproduct if the alcohol is present in excess relative to the active acyl chloride species.

DOT Diagram 1: Synthesis Pathway

SynthesisPathway Triphosgene Triphosgene (Solid Source) Phosgene Phosgene (In Situ) [Active Electrophile] Triphosgene->Phosgene Decomposition (Cat. Nucleophile) Intermediate Tetrahedral Intermediate Phosgene->Intermediate + Alcohol -78°C to 0°C Alcohol 4-Bromobenzyl Alcohol (Nucleophile) Alcohol->Intermediate Product 4-Bromobenzyl Chloroformate (4-Br-Z-Cl) Intermediate->Product Elimination Byproduct HCl + Byproducts Intermediate->Byproduct

Figure 1: Generation of 4-Bromobenzyl Chloroformate via the Triphosgene route, minimizing free phosgene exposure.

Experimental Protocol: Lab-Scale Synthesis
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

  • Reagent A: Dissolve Triphosgene (0.35 equiv) in anhydrous DCM. Cool to 0 °C.

  • Catalyst: Add a catalytic amount of pyridine or activated charcoal (nucleophilic catalyst) to initiate triphosgene decomposition (optional, depending on exact conditions).

  • Reagent B: Dissolve 4-Bromobenzyl alcohol (1.0 equiv) and Pyridine (1.0 equiv) in anhydrous DCM.

  • Addition: Add Reagent B dropwise to Reagent A over 1 hour. Note: Slow addition is crucial to maintain an excess of phosgene relative to alcohol, suppressing carbonate formation.

  • Workup: Stir at room temperature for 2 hours. Wash with cold 1N HCl (to remove pyridine), then water and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. If necessary, recrystallize from hexane at -50 °C to obtain colorless needles.[1]

Part 4: Applications in Drug Development

The "Crystallinity" Advantage

The primary reason to select 4-Br-Z-Cl over standard Cbz-Cl is purification strategy .

  • Problem: Many Cbz-protected amines and peptides form viscous oils ("honey") that trap impurities and require column chromatography.

  • Solution: The heavy bromine atom disrupts the packing disorder. 4-Br-Z derivatives often crystallize readily.

  • Outcome: Intermediates can be purified by simple recrystallization, scalable for process chemistry.

X-Ray Crystallography (Heavy Atom Effect)

In structure-based drug design (SBDD), determining the absolute configuration of a small molecule is critical. The bromine atom in the 4-Br-Z group provides a strong anomalous scattering signal , facilitating phase determination in X-ray diffraction studies without requiring further heavy-atom soaking.

Orthogonal Deprotection

The 4-Br-Z group is generally more stable to acid than the standard Z group, but it is cleaved under similar conditions.

  • Acidolysis: 33% HBr in Acetic Acid (Standard).

  • Hydrogenolysis: H₂/Pd-C. Caution: Aryl bromides are susceptible to hydrodehalogenation (loss of Br) before the carbamate cleaves. If the Br is needed for a subsequent step, avoid catalytic hydrogenation. If cleavage is the goal, standard hydrogenolysis works, though it may consume extra H₂.[2]

DOT Diagram 2: Protection & Application Workflow

ApplicationWorkflow Amine Free Amine (Drug Intermediate) Protection Protection Reaction (Schotten-Baumann) Amine->Protection Reagent 4-Br-Z-Cl Reagent->Protection Carbamate 4-Br-Z-Protected Amine (Crystalline Solid) Protection->Carbamate XRay X-Ray Crystallography (Structure Confirmation) Carbamate->XRay Secondary Path Purification Recrystallization (No Chromatography) Carbamate->Purification Primary Path Deprotection Deprotection (HBr/AcOH) XRay->Deprotection Purification->Deprotection

Figure 2: Workflow utilizing 4-Br-Z-Cl for purification and structural validation of amine intermediates.

Part 5: Safety & Handling

Hazard Statement (GHS): H314 (Causes severe skin burns and eye damage).

  • Corrosivity: Like all chloroformates, this compound hydrolyzes to release HCl. It is corrosive to tissue and metals.

  • Lachrymator: Vapor is irritating to eyes and respiratory tract. Handle only in a functioning fume hood.

  • Decomposition: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture ingress generates pressure (CO₂/HCl) in the container.

References

  • American Elements. (n.d.). (4-Bromophenyl)methyl chloroformate Product Specifications. Retrieved January 29, 2026, from [Link]

  • Channing, D. M., et al. (1951). Chemical Nature of the 4-Bromobenzyl Protecting Group. Nature, 167, 487. (Cited in DrugFuture). Retrieved January 29, 2026, from [Link]

  • Cotarca, L., et al. (2010). Triphosgene in Organic Synthesis. ResearchGate Review. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: p-Bromobenzyl chloroformate. Retrieved January 29, 2026, from [Link]

Sources

p-Bromobenzyl chloroformate reactivity with primary amines

Technical Guide: -Bromobenzyl Chloroformate Reactivity with Primary Amines

Executive Summary: Beyond Simple Protection

In drug discovery,

dual-purpose molecular tool
  • The "Heavy Atom" Tag: It introduces a distinct isotopic signature (

    
    /
    
    
    
    
    1:1 ratio), acting as a mass spectrometric beacon for metabolite tracking and impurity profiling.
  • The Orthogonal Handle: The aryl bromide remains inert to standard acidic/basic workups but serves as a latent activation site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), effectively turning a protecting group into a structural scaffold.

Mechanistic Underpinnings

The Electrophilic Cascade

The reaction between a primary amine and

addition-elimination pathway

Key Mechanistic Insight: The rate-determining step is often the formation of the tetrahedral intermediate. However, the presence of the generated


Visualization: Reaction Pathway

ReactionMechanismReagentp-BromobenzylChloroformateIntermediateTetrahedralIntermediateReagent->IntermediateAminePrimary Amine(R-NH2)Amine->IntermediateNucleophilic AttackProductCarbamateProductIntermediate->ProductCl EliminationByproductHCl (Scavenged)Intermediate->ByproductLoss of Cl-

Figure 1: Mechanistic pathway of carbamate formation via addition-elimination.

Strategic Utility in Drug Discovery

The Isotopic Beacon (Mass Spectrometry)

Unlike standard Cbz groups, the

  • Application: When analyzing complex biological matrices (e.g., plasma stability assays), the 1:1 doublet separated by 2 Da allows the analyst to instantly distinguish the parent compound and its metabolites from endogenous background noise.

Relative Stability Profile

The electron-withdrawing nature of the bromine atom (via induction) slightly destabilizes the benzylic carbocation compared to the unsubstituted Cbz group.

  • Acid Stability:

    
    -Br-Cbz is more stable  to acidic cleavage (e.g., 
    
    
    ) than standard Cbz. It typically requires strong Lewis acids (e.g.,
    
    
    ) or strong Brønsted acids (
    
    
    ) for removal.
  • Hydrogenolysis: It can be cleaved via

    
    , but care must be taken; prolonged exposure may lead to debromination before carbamate cleavage depending on the catalyst poisoning.
    

Optimized Experimental Protocol: The "Self-Validating" System

This protocol utilizes an anhydrous organic base method (DCM/DIPEA), preferred in medicinal chemistry for high-value, complex amines where aqueous solubility is poor or hydrolysis is a concern.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Primary Amine 1.0SubstrateEnsure free base form (or adjust base equiv).

-Bromobenzyl Chloroformate
1.1 - 1.2ReagentSolid/Oil.[1] Hygroscopic. Weigh quickly.
DIPEA (Hünig's Base) 2.5 - 3.0ScavengerNon-nucleophilic. Prevents amine protonation.
DCM (Anhydrous) [0.1 M]SolventNon-nucleophilic, solubilizes most organics.
Step-by-Step Workflow

Step 1: System Preparation

  • Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Dissolve the Primary Amine (1.0 equiv) in anhydrous DCM.

  • Add DIPEA (2.5 equiv) .

  • Checkpoint: Ensure the solution is homogeneous. If the amine is a salt (e.g.,

    
     salt), ensure the solution becomes clear as the free base is liberated.
    

Step 2: Controlled Addition (The "Selectivity Zone")

  • Cool the reaction mixture to

    
      (Ice/Water bath). Why? This suppresses the rate of potential double-acylation and hydrolysis of the reagent.
    
  • Dissolve

    
    -Bromobenzyl chloroformate (1.1 equiv)  in a minimal amount of DCM.
    
  • Add the chloroformate solution dropwise over 10–15 minutes.

Step 3: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Validation (TLC/LC-MS): Check at 1 hour.

    • Success Indicator: Disappearance of starting amine.

    • Identity Check: Look for the

      
       peak with the characteristic Br isotope pattern (M and M+2 peaks of equal height).
      

Step 4: Quench & Workup

  • Quench with 0.5 M

    
      (aq) or saturated 
    
    
    . Why? Removes excess base and converts unreacted amine to water-soluble salts.
  • Extract with DCM (

    
    ). Wash combined organics with Brine.
    
  • Dry over

    
    , filter, and concentrate.
    
Visualization: Experimental Workflow

WorkflowStartStart: Amine + DIPEAin DCM (N2 atm)CoolCool to 0°CStart->CoolAddDropwise Addition:Chloroformate in DCMCool->AddWarmWarm to RT(1-2 Hours)Add->WarmCheckCheck LC-MS:Isotope Pattern Present?Warm->CheckCheck->AddNo (Add 0.2 eq more)QuenchQuench: 0.5M HClPhase SeparationCheck->QuenchYes

Figure 2: Operational workflow for anhydrous carbamate formation.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield / Unreacted Amine Reagent hydrolysis due to wet solvent.Use freshly distilled DCM or commercial "Sure-Seal" anhydrous solvents. Increase reagent to 1.5 equiv.
Double Acylation Reaction temperature too high or excess reagent.Strictly maintain

during addition. Ensure slow, dropwise addition.
Formation of Urea Byproduct Presence of water allowing isocyanate formation (Curtius-like rearrangement side reaction).Ensure strictly anhydrous conditions.
Reagent Decomposition

-Bromobenzyl chloroformate degrades to the alcohol and

upon storage.
If the reagent is old, recrystallize from hexane (cold) before use.

Advanced Application: The "Suzuki Switch"

The true power of this reagent lies in post-protection functionalization. The carbamate is stable to basic Suzuki coupling conditions, allowing the introduction of biaryl complexity.

Protocol Insight:

  • Protect: Form the

    
    -Bromobenzyl carbamate.
    
  • Couple: React with an aryl boronic acid (

    
    ), 
    
    
    , and
    
    
    in Dioxane/Water.
  • Result: The protecting group is now a biphenyl system, which alters the lipophilicity and binding properties of the molecule, potentially serving as a PROTAC linker or extended pharmacophore.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (The definitive source on Cbz stability and cleavage conditions).
  • Wuts, P. G. M. "Protection for the Amino Group." Greene's Protective Groups in Organic Synthesis, 2014, 895–1193.

  • BenchChem. "Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors." (General protocols for chloroformate reactivity).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13292929, p-Bromobenzyl chloroformate." (Physical properties and safety data).

  • Agrawal, P., et al. "Mixed Carbonate Derivatization for HPLC Analysis." Journal of Chromatography A, 2017.[2] (Reference for the use of brominated tags for isotopic detection).

p-Bromobenzyl chloroformate stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Dynamics and Preservation Protocols for p-Bromobenzyl Chloroformate

Executive Summary

p-Bromobenzyl chloroformate (CAS 5798-78-7) is a specialized reagent primarily employed in organic synthesis for the introduction of the p-bromobenzyloxycarbonyl (p-Br-Z) protecting group. While functionally analogous to the standard benzyl chloroformate (Cbz-Cl), the bromine substituent introduces unique utility: it facilitates X-ray crystallographic analysis (via the heavy atom effect), provides a distinct isotopic signature for mass spectrometry, and allows for late-stage functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).

However, its utility is counterbalanced by significant thermodynamic instability. This guide details the physicochemical behaviors of p-bromobenzyl chloroformate and establishes a rigorous, self-validating protocol for its storage and handling.

Chemical Identity & Physicochemical Properties

The physical state of p-bromobenzyl chloroformate is often a source of confusion in laboratory settings. While theoretically a low-melting crystalline solid, it frequently presents as a straw-colored oil due to supercooling or trace impurities (such as p-bromobenzyl chloride) that depress the melting point.

PropertySpecificationNotes
IUPAC Name (4-Bromophenyl)methyl carbonochloridate
CAS Number 5798-78-7
Molecular Weight 249.49 g/mol
Physical State Low-melting solid / OilPure form crystallizes as needles (mp ~40°C).[1] Crude is often oil.
Density ~1.63 g/cm³Predicted value; significantly denser than water.
Solubility Soluble in organic solvents (THF, DCM, Toluene)Reacts violently with water and alcohols.
Boiling Point Decomposes >100°CDo not distill at atmospheric pressure.

Degradation Mechanics: The Causality of Instability

To preserve p-bromobenzyl chloroformate, one must understand its decomposition pathways. It is susceptible to two primary modes of failure: moisture-induced hydrolysis and thermal decarboxylation .

Hydrolysis (Moisture Sensitivity)

The chloroformate moiety is an activated ester. Upon contact with water (atmospheric moisture), it undergoes rapid nucleophilic acyl substitution. This releases hydrochloric acid (HCl), which can autocatalyze further degradation and corrode storage vessels.

Thermal Decarboxylation

Even in the absence of moisture, chloroformates are thermodynamically poised to release carbon dioxide. Elevated temperatures provide the activation energy for the unimolecular decomposition into the corresponding alkyl halide (p-bromobenzyl chloride), effectively destroying the reagent's reactivity.

Visualizing the Degradation Pathways

Decomposition_Pathways Reagent p-Bromobenzyl Chloroformate Intermediate Unstable Carbonic Acid Reagent->Intermediate Hydrolysis (Fast) Product_Therm p-Bromobenzyl Chloride Reagent->Product_Therm Thermal Decomposition Byproducts_Therm CO₂ (gas) Reagent->Byproducts_Therm Water H₂O (Moisture) Water->Intermediate Heat Heat (>100°C) Heat->Product_Therm Product_Hydro p-Bromobenzyl Alcohol Intermediate->Product_Hydro Decarboxylation Byproducts_Hydro HCl (gas) + CO₂ (gas) Intermediate->Byproducts_Hydro

Figure 1: Degradation pathways showing moisture-induced hydrolysis yielding the alcohol and thermal decomposition yielding the chloride.

Storage Protocols

The following protocols are designed to arrest the degradation mechanisms described above.

Temperature Control
  • Recommendation: Store at 2°C to 8°C (Refrigerated).

  • Scientific Rationale: Lowering the temperature reduces the kinetic energy available for thermal decarboxylation. While freezing (-20°C) is possible, it may induce phase changes that stress the container seals. 4°C is optimal for balancing stability and accessibility.

Atmospheric Control
  • Recommendation: Store under an inert atmosphere (Nitrogen or Argon ).

  • Scientific Rationale: Oxygen is not the primary threat; atmospheric moisture is. An inert gas blanket prevents the ingress of water vapor that triggers the hydrolytic cascade releasing HCl.

Container Specifications
  • Primary Vessel: Glass bottles with Teflon (PTFE) lined caps .

  • Warning: Avoid metal caps or liners. The HCl generated from trace hydrolysis will corrode metal rapidly, contaminating the reagent with iron/metal salts which can act as Lewis acids and catalyze further decomposition.

  • Secondary Containment: Store the bottle inside a sealed desiccator or a secondary plastic container with a desiccant packet (e.g., silica gel) to scavenge any trapped moisture.

Quality Control: Self-Validating Protocols

As a Senior Scientist, relying on the label purity is insufficient for critical applications. The following "self-validating" workflows ensure the reagent is fit for purpose.

Visual Inspection
  • Pass: Colorless needles or a clear, light straw-colored oil.

  • Fail: Dark brown/orange liquid (indicates bromine liberation or extensive polymerization) or white precipitate fuming upon opening (indicates hydrolysis to carboxylic acid/salts).

The "Derivatization Assay" (Recommended)

Direct analysis of chloroformates by HPLC is prone to error due to on-column hydrolysis. Instead, convert the reactive species into a stable carbamate before analysis.

Protocol:

  • Sampling: Dissolve 50 µL of the p-bromobenzyl chloroformate in 1 mL of dry dichloromethane (DCM).

  • Derivatization: Add 100 µL of morpholine (excess). The reaction is immediate and exothermic.

    • Mechanism:[2][3] Chloroformate + Morpholine → Stable Carbamate + Morpholine·HCl.

  • Analysis: Inject the mixture into an HPLC (UV 254 nm) or run a TLC.

    • Interpretation: The morpholine carbamate is stable. If the original reagent had decomposed to the alcohol or chloride, those peaks will be distinct from the carbamate peak. This gives a true quantitative measure of active electrophilic species.

Handling & Safety

  • Lachrymator: Like benzyl chloroformate, this compound is a potent lachrymator (tear gas). Always handle in a functioning fume hood.

  • Spill Management: Do not wipe up with paper towels (fire risk if HCl is high). Neutralize spills with dilute aqueous ammonia or sodium carbonate solution to quench the chloroformate to the inert alcohol/carbonate before cleanup.

References

  • ChemicalBook. (2025).[3] p-Bromobenzyl Chloroformate Properties and Preparation. Retrieved from

  • National Institutes of Health (PubChem). (2025). p-Bromobenzyl chloroformate Compound Summary. Retrieved from

  • DrugFuture. (2025). p-Bromobenzyl Chloroformate Physical Constants. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzyl Chloroformate (Analogous Handling). Retrieved from

  • Total Synthesis. (2025). Cbz Protecting Group: Protection & Deprotection Mechanism.[4] Retrieved from

Sources

Advanced FTIR Characterization of p-Bromobenzyl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Fourier Transform Infrared (FTIR) analysis of p-Bromobenzyl chloroformate , a specialized reagent often used in peptide synthesis for introducing the p-bromobenzyloxycarbonyl (Z(Br)-) protecting group.

Technical Guide for Structural Validation and Quality Control

Executive Summary & Chemical Context

p-Bromobenzyl chloroformate (CAS: 5798-78-7) is a halo-substituted benzyl chloroformate derivative.[1][2] In drug development and organic synthesis, it serves as a critical acylating agent for amine protection. Its reactivity, driven by the electrophilic chloroformate group, makes it susceptible to rapid hydrolysis.

FTIR spectroscopy is the primary technique for:

  • Identity Confirmation: Validating the chloroformate carbonyl and para-substituted aromatic ring.

  • Purity Assessment: Detecting hydrolysis products (p-bromobenzyl alcohol) before the reagent is committed to high-value peptide coupling cycles.

Chemical Structure & Properties[2][3][4][5][6][7]
  • Formula: C₈H₆BrClO₂[1][2][3]

  • Molecular Weight: 249.49 g/mol [1][2][3]

  • Physical State: Low-melting crystalline solid (mp ~30–35 °C) or supercooled liquid.

  • Key Reactivity: The C(O)Cl moiety is highly moisture-sensitive.

Experimental Methodology

To ensure high-fidelity spectral acquisition, the sampling protocol must account for the compound's moisture sensitivity and low melting point.

Sampling Technique: Attenuated Total Reflectance (ATR)

Recommendation: Single-bounce Diamond or ZnSe ATR. Rationale:

  • Moisture Control: Traditional KBr pellet preparation exposes the sample to atmospheric moisture and hygroscopic KBr, accelerating hydrolysis to p-bromobenzyl alcohol. ATR requires no sample dilution, minimizing exposure time.

  • Thermal Management: As a low-melting solid, the pressure from an ATR anvil can sometimes melt the sample. A liquid film analysis is acceptable if the sample melts, provided the crystal window is compatible (Diamond is chemically resistant to the HCl byproduct; ZnSe is acceptable but requires immediate cleaning).

Acquisition Parameters
ParameterSettingCausality
Resolution 4 cm⁻¹Sufficient to resolve the sharp carbonyl band without introducing excessive noise.
Scans 16–32Balances signal-to-noise ratio with the need for speed to prevent degradation on the crystal.
Spectral Range 4000–600 cm⁻¹Covers the high-frequency O-H/C-H region and the critical fingerprint (C-Cl/C-Br) region.
Apodization Blackman-HarrisMinimizes side-lobes for sharp crystalline peaks.
Workflow Diagram

The following logic flow dictates the handling of the sample to preserve integrity.

ExperimentalWorkflow Start Sample Receipt (Stored at 2-8°C) CheckState Check Physical State Start->CheckState Solid Solid Crystals CheckState->Solid If < 30°C Liquid Melted/Oil CheckState->Liquid If > 30°C ATR_Solid Diamond ATR (Low Pressure) Solid->ATR_Solid Rapid Transfer ATR_Liquid Diamond ATR (Liquid Film) Liquid->ATR_Liquid Pipette Drop Acquisition Acquire Spectrum (16 Scans) ATR_Solid->Acquisition ATR_Liquid->Acquisition Clean Immediate Cleaning (Avoid HCl etching) Acquisition->Clean

Figure 1: Decision matrix for FTIR sampling of low-melting chloroformates.

Spectral Interpretation & Band Assignment

The spectrum of p-bromobenzyl chloroformate is dominated by the electron-withdrawing effects of the chlorine and bromine atoms.

The Chloroformate Carbonyl (C=O)[4]
  • Position: 1770 – 1785 cm⁻¹ (Strong)

  • Mechanistic Insight: Unlike typical esters (1735–1750 cm⁻¹), chloroformates exhibit a significant high-frequency shift. The chlorine atom is highly electronegative (Inductive effect -I), which pulls electron density away from the carbonyl carbon. This suppresses the resonance contribution (which normally lowers the bond order) and effectively shortens the C=O bond, increasing its force constant (

    
    ) and vibrational frequency (
    
    
    
    ).
    • Note: A doublet may occasionally be observed due to Fermi resonance or rotational isomerism (cis/trans conformers regarding the C-O bond), though the high-frequency singlet is most diagnostic.

The C-O-C Asymmetric Stretch
  • Position: 1130 – 1170 cm⁻¹ (Strong)

  • Assignment: Coupled stretching of the ester linkage (C(=O)-O-CH₂). This band is intense and broad, typical of carbonates and chloroformates.

Aromatic & Substituent Bands
  • C-H Stretch (Aromatic): 3050 – 3100 cm⁻¹ (Weak).

  • C-H Stretch (Methylene -CH₂-): 2900 – 2980 cm⁻¹ (Weak). The benzyl CH₂ group is attached to an electronegative oxygen, slightly stiffening these bonds.

  • Ring Breathing: ~1590 cm⁻¹ and 1490 cm⁻¹. Characteristic of the benzene ring.

  • Para-Substitution Pattern:

    • Overtones: Weak combination bands in the 1800–2000 cm⁻¹ region (often obscured by the strong C=O).

    • Out-of-Plane (OOP) Bending: 800 – 850 cm⁻¹ . A strong, sharp band diagnostic of para-disubstituted benzene rings (two adjacent H atoms).

  • C-Cl Stretch: 680 – 700 cm⁻¹. Often obscured or mixed with ring modes, but contributes to the "fingerprint" complexity below 800 cm⁻¹.

  • C-Br Stretch: 1010 – 1070 cm⁻¹ (In-plane ring vibration sensitive to Br mass). The heavy bromine atom generally shifts ring modes to lower frequencies.

Summary Table of Diagnostic Bands
Wavenumber (cm⁻¹)Functional GroupVibrational ModeDiagnostic Value
1770–1785 ChloroformateC=O[1] StretchPrimary ID (High freq confirms -COCl)
1130–1170 EsterC-O-C StretchConfirm backbone integrity
800–850 Aromatic RingC-H OOP BendConfirms para-substitution
~3300 Hydroxyl (Impurity)O-H StretchQuality Control (Indicates hydrolysis)

Quality Control: Monitoring Degradation

The primary failure mode for p-bromobenzyl chloroformate is hydrolysis upon contact with atmospheric moisture. This reaction yields p-bromobenzyl alcohol , CO₂ , and HCl .

The Degradation Pathway

Understanding the chemical breakdown is essential for interpreting spectral changes.

Hydrolysis Reactant p-Bromobenzyl Chloroformate (C=O: ~1780 cm⁻¹) Intermediate [Unstable Carbonic Acid] Reactant->Intermediate Hydrolysis Water + H₂O Products p-Bromobenzyl Alcohol + CO₂ + HCl (New broad band: ~3300 cm⁻¹) Intermediate->Products Decarboxylation

Figure 2: Hydrolysis pathway leading to spectral contamination.

QC Pass/Fail Criteria

To validate a batch for synthesis:

  • Check 3200–3600 cm⁻¹: This region must be flat .

    • Fail: Appearance of a broad hump indicates formation of p-bromobenzyl alcohol (O-H stretch).

  • Check 1780 cm⁻¹:

    • Pass: Sharp, distinct peak.

    • Fail: Broadening or shouldering. Note that the carbonate byproduct (if generated by base-catalyzed degradation) would show a C=O shift to ~1740 cm⁻¹.

  • Check Baseline: An upward sloping baseline in the high-frequency region often indicates scattering from physical degradation or moisture condensation on the ATR crystal.

Safety & Handling

  • Lachrymator: Chloroformates are potent lachrymators. FTIR analysis must be performed in a well-ventilated lab or with a snorkel hood over the ATR accessory.

  • Corrosivity: The hydrolysis product is HCl.[4] Ensure the ATR plate (specifically the metal puck surrounding the diamond) is wiped with a mild base (e.g., dilute bicarbonate) followed by water and isopropanol immediately after analysis to prevent pitting.

References

  • Jones, J. I., & Kynaston, W. (1957). The Infrared Absorption Spectra of Some Chloroformates and Carbonates. Journal of the Chemical Society, 3180-3183. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13292929, p-Bromobenzyl chloroformate. Link

  • Nyquist, R. A. (1984). The Interpretation of Vapor-Phase Infrared Spectra. Sadtler Research Laboratories. (Standard reference for carbonyl frequency shifts in acyl halides).
  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

Sources

Methodological & Application

Technical Deep Dive: p-Bromobenzyl Chloroformate [Z(Br)-Cl] in Boc-SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Bromobenzyl chloroformate (CAS: 5798-78-7) is a specialized derivatizing reagent used to introduce the 4-bromobenzyloxycarbonyl (4-Br-Z) protecting group. In the context of Solid-Phase Peptide Synthesis (SPPS), specifically Boc chemistry , this reagent addresses a critical failure mode: the premature deprotection of the Lysine side chain.

While the standard Benzyloxycarbonyl (Z) group is widely used, it is not perfectly orthogonal to the 50% Trifluoroacetic acid (TFA) used for N-terminal Boc removal. The 4-Br-Z group utilizes the electron-withdrawing nature of the bromine atom to stabilize the carbamate linkage against TFA acidolysis while maintaining lability to strong acids (HF, TFMSA) used in final cleavage.

Chemical Basis & Mechanism[1]

The Stability Problem

In Boc-SPPS, the N


-Boc group is removed repetitively using 50% TFA in Dichloromethane (DCM).
  • Standard Z Group: Loses approximately 1.0% to 1.4% of the side-chain protection per deprotection cycle.

  • Consequence: In the synthesis of a 30-mer peptide, a Lys(Z) residue incorporated early would be exposed to TFA ~29 times. This results in significant branching (acylation of the

    
    -amine) and difficult-to-separate impurities.
    
The Electronic Solution (Hammett Equation Application)

By introducing a bromine atom at the para position of the benzyl ring, the electron density of the benzylic oxygen is reduced via the inductive effect (-I) .

  • Mechanism: Acid-catalyzed cleavage of carbamates begins with protonation of the carbonyl or ether oxygen. The electron-withdrawing bromine makes this protonation less favorable.

  • Result: The rate of cleavage in 50% TFA is reduced by nearly two orders of magnitude compared to the unsubstituted Z group, rendering it effectively stable during chain assembly.

Application Notes

Primary Application: Protection of Lysine

The standard derivative for Boc-SPPS is Boc-Lys(4-Br-Z)-OH .

  • Usage: It is used exactly like standard Boc-Lys(Z)-OH during coupling (DCC/HOBt, HBTU, or DIC).

  • Cleavage: Requires Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

  • Contrast: It is not suitable for Fmoc chemistry, as the conditions required to remove 4-Br-Z are too harsh for Fmoc-compatible linkers.

Distinction from 2-Bromobenzyloxycarbonyl (2-Br-Z)

It is vital to distinguish between the para (4-Br) and ortho (2-Br) isomers:

  • 4-Br-Z (p-Bromo): Used for Lysine . Balances stability in TFA with removability in HF.

  • 2-Br-Z (o-Bromo): Used for Tyrosine . The ortho substituent sterically hinders the rearrangement of the benzyl cation to the 3-position of the phenol ring (3-benzyltyrosine formation) during HF cleavage.

Experimental Protocols

Synthesis of Boc-Lys(4-Br-Z)-OH

Direct acylation of Lysine is non-selective. The authoritative method utilizes a copper(II) complex to mask the


-amine and 

-carboxyl groups, leaving the

-amine free for reaction with p-bromobenzyl chloroformate.
Reagents
  • L-Lysine monohydrochloride

  • Basic Copper Carbonate (

    
    )[1]
    
  • p-Bromobenzyl chloroformate (Z(Br)-Cl)[2]

  • Di-tert-butyl dicarbonate (

    
    )[3]
    
  • EDTA or 8-hydroxyquinoline (for copper removal)

Step-by-Step Workflow
  • Formation of Copper Complex:

    • Dissolve L-Lysine HCl in hot water. Add basic copper carbonate in excess.

    • Reflux for 2 hours.[4] Filter hot to remove unreacted copper salt.

    • Cool filtrate to crystallize the Lysine-Copper complex (

      
      ).
      
  • Introduction of 4-Br-Z:

    • Suspend

      
       in water/acetone (1:1).
      
    • Add p-Bromobenzyl chloroformate (1.2 eq) and sodium bicarbonate (to maintain pH ~9).

    • Stir vigorously at 0°C for 4 hours. The copper complex protects the

      
      -amine, ensuring only the 
      
      
      
      -amine reacts.
    • Filter the resulting precipitate (Z(Br)-Lys)

      
      Cu.
      
  • Decomplexation:

    • Suspend the solid in water. Add EDTA disodium salt or treat with

      
       (traditional but hazardous) or Thioacetamide to precipitate Copper Sulfide.
      
    • Filter to remove Copper byproduct. The filtrate contains H-Lys(4-Br-Z)-OH.

  • Boc Protection:

    • To the filtrate, add dioxane and

      
       (1.5 eq) with 
      
      
      
      to maintain pH 9-10.
    • Stir overnight.

    • Acidify with dilute

      
       to pH 2.
      
    • Extract into Ethyl Acetate, dry over

      
      , and crystallize.
      
Visualization of Synthesis Workflow

SynthesisWorkflow Lys L-Lysine HCl CuComplex Lysine-Copper Complex (Alpha-amine protected) Lys->CuComplex Basic Copper Carbonate, Reflux Reaction Reaction with p-Bromobenzyl Chloroformate CuComplex->Reaction Schotten-Baumann conditions Intermediate [Lys(4-Br-Z)]2-Cu Reaction->Intermediate Decomplex Copper Removal (EDTA or H2S) Intermediate->Decomplex FreeAA H-Lys(4-Br-Z)-OH Decomplex->FreeAA BocStep Boc-Protection (Boc2O / NaOH) FreeAA->BocStep FinalProduct Boc-Lys(4-Br-Z)-OH (Ready for SPPS) BocStep->FinalProduct

Figure 1: Chemo-selective synthesis of Boc-Lys(4-Br-Z)-OH utilizing copper complexation to ensure regioselectivity.

Comparative Stability Data

The following table summarizes the acid stability of various Lysine side-chain protecting groups in 50% TFA (standard Boc deprotection condition).

Protecting GroupStructureLoss per 24h in 50% TFALoss per Cycle (30 min)Recommended Use
Z (Cbz) Benzyloxycarbonyl~40%~1.0%Short peptides (<10 residues)
2-Cl-Z 2-Chlorobenzyloxycarbonyl~3%<0.1%Medium peptides
4-Br-Z 4-Bromobenzyloxycarbonyl < 0.5% Negligible Long peptides, difficult sequences
2,6-Cl-Z 2,6-Dichlorobenzyloxycarbonyl< 0.1%NegligibleVery long peptides (hard to cleave in HF)

Data derived from Yamashiro & Li (1973) and Erickson & Merrifield (1973).

SPPS Cycle Integration

When using Boc-Lys(4-Br-Z)-OH, the SPPS cycle remains standard, but the safety margin for side-reactions is significantly widened.

Logic Diagram: The SPPS Stability Check

SPPS_Cycle cluster_stability Side Chain Stability Check Resin Peptide-Resin Deprotect Deprotection 50% TFA/DCM Resin->Deprotect Wash Wash & Neutralize DIEA/DCM Deprotect->Wash Z_Group Standard Z Group (~1% loss/cycle) Deprotect->Z_Group Acid Exposure BrZ_Group 4-Br-Z Group (Stable) Deprotect->BrZ_Group Acid Exposure Coupling Coupling Boc-Lys(4-Br-Z)-OH Wash->Coupling Coupling->Resin Next Cycle SideReaction Branching / Acylation Z_Group->SideReaction High Risk Intact Linear Peptide BrZ_Group->Intact Protected

Figure 2: Stability comparison during the repetitive TFA deprotection cycles in Boc-SPPS.

Troubleshooting & Storage

  • Reagent Quality: p-Bromobenzyl chloroformate hydrolyzes rapidly if exposed to moisture. It should be stored at 2-8°C under argon/nitrogen. If the liquid turns cloudy or precipitates white solid (p-bromobenzyl alcohol/carboxylic acid), distill or recrystallize before use.

  • Cleavage Issues: While 4-Br-Z is stable to TFA, it requires high HF conditions (90% HF, 10% Anisole, 0°C, 60 mins) for quantitative removal. "Low HF" procedures (TMSOTf/DMS) may not fully remove the 4-Br-Z group.

  • Solubility: Boc-Lys(4-Br-Z)-OH is generally soluble in DCM and DMF. If solubility issues arise during coupling, add a small amount of NMP.

References

  • Yamashiro, D., & Li, C. H. (1973). Protection of tryptophan with the formyl group in peptide synthesis.[5] The Journal of Organic Chemistry, 38(15), 2594–2597.[5] (Contains foundational data on Halogenated Z-group stability). Link

  • Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Journal of the American Chemical Society, 95(11), 3750–3756. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • PubChem Compound Summary. p-Bromobenzyl chloroformate (CID 13292929).[6] Link

Sources

High-Purity Synthesis of p-Bromobenzyloxycarbonyl (pBrZ) Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The use of p-Bromobenzyl chloroformate (pBrZ-Cl) offers a strategic advantage in the protection of amino esters compared to the standard benzyloxycarbonyl (Cbz or Z) group. The introduction of the bromine atom at the para-position significantly enhances the crystallinity of the resulting carbamates. This physicochemical alteration often eliminates the need for chromatographic purification, allowing for high-purity isolation via simple recrystallization.

This guide details the optimized reaction conditions for coupling pBrZ-Cl with amino esters. It provides two distinct protocols—Biphasic Schotten-Baumann (Method A) and Anhydrous Organic (Method B)—to accommodate various substrate solubilities and sensitivities.

Key Advantages of pBrZ Protection
  • Enhanced Crystallinity: Facilitates purification of intermediates without column chromatography.

  • Heavy Atom Labeling: The bromine atom serves as a heavy atom handle for X-ray crystallographic structure determination.

  • Modulated Stability: The electron-withdrawing bromine increases acid stability relative to the unsubstituted Cbz group, offering improved orthogonality during multi-step synthesis.

Reaction Mechanism

The formation of pBrZ-amino esters proceeds via a nucleophilic acyl substitution . The amino group of the ester acts as the nucleophile, attacking the carbonyl carbon of the chloroformate. A base is required to neutralize the liberated hydrochloric acid and drive the equilibrium forward.

Mechanistic Pathway (Graphviz)

ReactionMechanism Reagents p-Bromobenzyl Chloroformate Intermediate Tetrahedral Intermediate Reagents->Intermediate Substrate Amino Ester (Nucleophile) Substrate->Intermediate Nucleophilic Attack Product pBrZ-Amino Ester (Carbamate) Intermediate->Product Elimination of Cl- Byproduct HCl Salt Intermediate->Byproduct H+ Transfer Base Base (Scavenger) Base->Byproduct Neutralization

Figure 1: Mechanistic pathway for the formation of pBrZ-protected amino esters.

Experimental Protocols

Pre-Requisite: Reagent Handling
  • p-Bromobenzyl chloroformate is a lachrymator and corrosive. Handle in a fume hood.

  • Storage: Store at 2–8°C under inert gas. If the reagent appears yellow or turbid, it may have hydrolyzed; verify purity via H-NMR or titration.

Method A: Biphasic Schotten-Baumann (Standard)

Best for: Stable amino esters, scale-up, and ease of workup.

Reagents:

  • Amino acid ester hydrochloride (1.0 equiv)

  • p-Bromobenzyl chloroformate (1.1 equiv)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.5–3.0 equiv)

  • Solvent System: Ethyl Acetate (EtOAc) / Water (1:1 v/v) or Dichloromethane (DCM) / Water.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amino ester HCl (10 mmol) in water (30 mL).

  • Basification: Add solid NaHCO₃ (25 mmol) slowly to the stirring solution. Gas evolution (CO₂) will occur.[1]

  • Addition: Add EtOAc (30 mL) to the flask. Cool the biphasic mixture to 0°C.

  • Reaction: Dropwise add a solution of p-bromobenzyl chloroformate (11 mmol) in EtOAc (5 mL) over 15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature (RT) and stir vigorously for 2–4 hours. Monitor by TLC (stain with ninhydrin for amine consumption or UV for product formation).

  • Workup:

    • Separate the layers.[2]

    • Extract the aqueous layer with EtOAc (2 x 20 mL).

    • Wash combined organics with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove unreacted chloroformate hydrolysis products), and finally brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Method B: Anhydrous Conditions

Best for: Moisture-sensitive esters or substrates with poor water solubility.

Reagents:

  • Amino acid ester hydrochloride (1.0 equiv)

  • p-Bromobenzyl chloroformate (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Procedure:

  • Suspension: Suspend amino ester HCl (10 mmol) in dry DCM (50 mL) under Nitrogen/Argon.

  • Deprotonation: Cool to 0°C and add DIPEA (22 mmol). The solution should clear as the free amine is liberated.

  • Coupling: Add p-bromobenzyl chloroformate (11 mmol) dropwise (neat or dissolved in minimal DCM).

  • Completion: Stir at 0°C for 30 mins, then warm to RT for 2–12 hours.

  • Quench: Add water (10 mL) to quench excess reagent.

  • Workup: Wash organic phase with 1M KHSO₄ or 1M HCl, then saturated NaHCO₃, then brine. Dry and concentrate.

Purification & Analysis

The defining feature of the pBrZ group is the ability to purify via crystallization.

Crystallization Protocol:

  • Dissolve the crude residue in a minimal amount of hot solvent (typically EtOAc, Ethanol, or Toluene).

  • Slowly add a non-solvent (Hexanes or Petroleum Ether) until turbidity persists.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the resulting crystals and wash with cold non-solvent.

Analytical Data Summary:

ParameterExpected ResultNotes
Appearance White/Off-white Crystalline SolidOils indicate impurities or solvent retention.
1H-NMR (CDCl₃) Benzylic CH₂ singlet ~5.0–5.1 ppmDistinct downfield shift from unsubstituted Cbz.
1H-NMR (Aromatic) AA'BB' system ~7.4–7.5 ppmCharacteristic of p-substituted benzene.
Yield 85% – 95%Lower yields suggest hydrolysis of reagent.

Expert Insights & Troubleshooting

Stability vs. Cleavage[1][3]
  • Acid Stability: The p-Br substituent is electron-withdrawing, making the carbamate slightly more stable to acid than the unsubstituted Z group. This allows for selective deprotection of Boc groups in the presence of pBrZ using dilute TFA or HCl/Dioxane.

  • Cleavage: pBrZ is typically cleaved using strong acids such as 33% HBr in Acetic Acid or HF .

  • Hydrogenolysis Warning: While standard Z groups are removed by H₂/Pd-C, the pBrZ group poses a risk. Under standard hydrogenation conditions, hydrodehalogenation (loss of Br) often competes with or precedes carbamate cleavage. If hydrogenolysis is required, use specific poisoned catalysts or alternative reduction methods, though acid cleavage is preferred to maintain the halogen integrity if it is needed for downstream chemistry.

Workflow Diagram (Graphviz)

Workflow Start Start: Amino Ester HCl Choice Substrate Solubility? Start->Choice MethodA Method A: Biphasic (EtOAc/Water + NaHCO3) Choice->MethodA Water Soluble/Stable MethodB Method B: Anhydrous (DCM + DIPEA) Choice->MethodB Moisture Sensitive Reaction Reaction: 0°C -> RT (2-4 Hours) MethodA->Reaction MethodB->Reaction Quench Acid Wash (1M HCl) Base Wash (NaHCO3) Reaction->Quench Crystallization Crystallization (EtOAc/Hexanes) Quench->Crystallization Final Pure pBrZ-Amino Ester Crystallization->Final

Figure 2: Decision matrix and workflow for pBrZ protection.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[3] (Standard reference for Cbz and substituted Cbz stability).

  • National Institutes of Health (NIH) - PubChem. p-Bromobenzyl chloroformate Compound Summary. Available at: [Link]

  • Organic Chemistry Portal. Protecting Groups: Benzyloxycarbonyl (Cbz). Available at: [Link] (General conditions applicable to p-Br analogs).

Sources

Deprotection of p-Bromobenzyloxycarbonyl (Br-Z) Group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SPPS-042

High-Fidelity Cleavage Protocols for Boc/Bzl Solid Phase Peptide Synthesis

Executive Summary

The p-bromobenzyloxycarbonyl (Br-Z) group is a critical side-chain protecting moiety used primarily in Boc-chemistry Solid Phase Peptide Synthesis (SPPS) . It is designed to protect the


-amino group of Lysine or the hydroxyl group of Tyrosine. Its defining characteristic is its enhanced stability to intermediate acids (e.g., 50% TFA/DCM) compared to the standard Benzyloxycarbonyl (Z) group, preventing premature deprotection during repetitive Boc-removal cycles.

Successful removal of Br-Z requires strong acidolysis (HF or TFMSA) at the end of the synthesis. This guide details the mechanistic basis and provides two field-validated protocols: the "Low-High" HF method (Gold Standard) and the TFMSA alternative.

Chemical Basis & Mechanism[1]
2.1 Stability Profile

The introduction of the electron-withdrawing bromine atom at the para position of the benzyl ring destabilizes the formation of the benzylic carbocation. This makes the Br-Z group approximately 100 times more stable to Trifluoroacetic Acid (TFA) than the unsubstituted Z group.

  • Lability: Stable to 50% TFA (Boc removal conditions).[1]

  • Cleavage: Requires anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic Acid (TFMSA).

2.2 Mechanism of Cleavage

Deprotection follows an acid-catalyzed


 pathway (in high acid concentrations) or an 

-like pathway (in "Low" HF conditions). The acid protonates the carbamate oxygen, leading to the collapse of the intermediate and the release of the p-bromobenzyl carbocation .

Critical Risk: The generated p-bromobenzyl cation is a potent electrophile. Without adequate scavengers, it will re-alkylate nucleophilic residues (Trp, Met, Tyr, Cys), resulting in permanent peptide modification.

BrZ_Mechanism Substrate Br-Z Protected Peptide (Carbamate) Protonation Protonation via HF/H+ Substrate->Protonation Strong Acid Intermediate Unstable Carbamic Acid + p-Br-Benzyl Cation Protonation->Intermediate Elimination Scavenging Scavenger Trap (p-Cresol/DMS) Intermediate->Scavenging Cation Capture Product Native Peptide + Scavenged Adduct Scavenging->Product Isolation

Figure 1: Acidolytic cleavage pathway of the Br-Z group. Effective scavenging is the rate-limiting step for purity.

Critical Reagents & Safety

Safety Warning: Anhydrous HF is lethal and corrosive. It causes deep tissue burns and systemic toxicity.

  • Mandatory PPE: Full face shield, heavy neoprene gloves, rubber apron.

  • Equipment: All HF reactions must be performed in a Teflon (PTFE/PFA) vacuum line apparatus. Glass is dissolved by HF.

  • Calcium Oxide Trap: Ensure the vacuum pump is protected by a CaO trap to neutralize HF vapors.

Scavenger Selection Table
ScavengerRoleRecommended Conc.Note
p-Cresol Primary cation scavenger5-10% v/vEssential for Tyr/Trp protection.
Dimethyl Sulfide (DMS) Reductant &

promoter
65% (Low HF)Converts mechanism to

to reduce alkylation.
Anisole General scavenger5-10% v/vAlternative to p-Cresol; easier to wash out.
Thiocresol Trp(For) deprotection5% v/vRequired if Trp is formyl-protected.
Protocol A: The "Low-High" HF Method (Gold Standard)

Reference: Tam, J. P., et al. J. Am. Chem. Soc. 1983.

This two-stage protocol is the most robust method for removing Br-Z while minimizing side reactions (Met-oxidation, Tyr-alkylation).

Phase 1: Low HF (S_N2 Cleavage)

Removes most groups and reduces Met(O), but leaves Br-Z partially intact or slowly cleaved. Prepares the peptide for the hard cleavage.

  • Preparation: Place 0.5 g of dried peptide-resin in the Teflon reaction vessel. Add a magnetic stir bar.

  • Scavenger Mix: Add 1.0 mL p-cresol and 6.5 mL dimethyl sulfide (DMS) .

    • Note: If Trp(For) is present, replace p-cresol with p-thiocresol/p-cresol (1:1).[2]

  • HF Condensation: Cool vessel to -78°C (Dry ice/acetone). Distill 2.5 mL anhydrous HF into the vessel.

    • Ratio: HF:DMS:p-Cresol should be roughly 25:65:10 .

  • Reaction: Warm to 0°C (ice bath) and stir for 2 hours .

  • Evacuation: Evaporate HF and DMS under high vacuum at 0°C. Do not dry completely; proceed immediately to Phase 2.

Phase 2: High HF (S_N1 Cleavage)

Hard acid conditions to fully remove Br-Z and Arg(Tos).

  • Recharge: To the residue from Phase 1, add 1.0 mL p-cresol .

  • HF Condensation: Cool to -78°C. Distill 10 mL anhydrous HF (Standard High HF ratio: ~90% HF, 10% Scavenger).

  • Reaction: Warm to 0°C and stir for 45–60 minutes .

    • Caution: Exceeding 60 mins increases the risk of N-to-O acyl shift in Ser/Thr.

  • Work-up:

    • Evaporate HF under vacuum at 0°C.

    • Precipitate peptide by adding cold Diethyl Ether (Et2O) to the oily residue.

    • Filter the solid, wash 3x with cold ether to remove scavengers.

    • Extract peptide with 5-10% Acetic Acid (or 0.1% TFA/Water) and lyophilize.

Protocol B: TFMSA Cleavage (The Alternative)

For laboratories lacking HF apparatus. Uses standard glassware.

Reagents: Trifluoromethanesulfonic acid (TFMSA), Trifluoroacetic acid (TFA), DMS, m-Cresol.

  • Setup: Place 250 mg peptide-resin in a round-bottom flask with a stir bar.

  • Cocktail Prep: Add 250 µL m-Cresol and 750 µL DMS . Stir to swell resin.

  • Acid Addition:

    • Add 1.25 mL TFA and stir for 1 min.

    • Dropwise, add 250 µL TFMSA . (Exothermic! Cool in ice bath during addition).

  • Reaction: Stir at 0°C for 2-3 hours .

  • Precipitation:

    • TFMSA is not volatile.[3] Do not attempt to evaporate.

    • Pour the reaction mixture directly into 100 mL cold Diethyl Ether .

    • Centrifuge or filter to collect the peptide precipitate.

  • Desalting: TFMSA salts are persistent. The crude peptide must be desalted (Sephadex G-25 or C18 SPE) prior to analytical HPLC.

Workflow Visualization

Protocol_Flow cluster_HF Tam Low-High HF cluster_TFMSA TFMSA Method Start Start: Boc-Peptide-Resin Choice Select Method Start->Choice LowHF Low HF (HF:DMS:Cresol) 2h @ 0°C Choice->LowHF HF Line Available Mix TFA/DMS/Cresol Mix Choice->Mix Glassware Only Evap1 Evaporate (Vacuum) LowHF->Evap1 HighHF High HF (90% HF) 1h @ 0°C Evap1->HighHF Precip Ether Precipitation HighHF->Precip AddAcid Add TFMSA Dropwise Mix->AddAcid React React 2-3h @ 0°C AddAcid->React React->Precip Lyophil Lyophilization Precip->Lyophil

Figure 2: Decision tree and workflow for Br-Z deprotection.

Troubleshooting & Optimization
ObservationProbable CauseCorrective Action
Peptide Mass +170 Da p-Bromobenzyl alkylationIncrease scavenger (p-Cresol) concentration. Ensure temperature does not exceed 0°C.
Incomplete Cleavage Reaction time too shortExtend "High HF" step to 90 mins (monitor for degradation).
Met-Oxidation (+16 Da) Inadequate reductionUse "Low-High" protocol. The DMS in the Low step reduces Met(O) back to Met.
Insoluble Crude TFMSA salts or aggregationDissolve crude in 6M Guanidine-HCl or Acetic Acid before HPLC.
References
  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

  • Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis.[4][5] The Journal of Organic Chemistry, 38(3), 591–592. Link

  • Merrifield, R. B. (1963).[6] Solid Phase Peptide Synthesis.[7][4][6][8] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.[9]Link

Sources

Application Note: Schotten-Baumann Conditions for N-Protection using p-Bromobenzyl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for introducing the p-bromobenzyloxycarbonyl (p-Br-Z) protecting group onto amino acids and primary amines using p-bromobenzyl chloroformate under Schotten-Baumann conditions. While analogous to the standard benzyloxycarbonyl (Cbz or Z) protection, the p-Br-Z group offers distinct advantages: enhanced acid stability (approx. 2-3x more stable than Z) and the introduction of a heavy halogen atom (Bromine) to facilitate phase determination in X-ray crystallography. This protocol emphasizes strict pH control and biphasic solvent management to maximize yield and minimize reagent hydrolysis.

Introduction & Strategic Utility

The Schotten-Baumann reaction is the gold standard for acylating amines in a biphasic system. It utilizes an aqueous base to neutralize the acid (HCl) generated during the reaction, driving the equilibrium forward.[1][2][3][4]

Why p-Bromobenzyl Chloroformate?

In drug discovery and structural biology, the p-Br-Z group is selected over the standard Cbz group for two primary reasons:

  • Crystallographic Phasing: The heavy bromine atom provides anomalous scattering, aiding in the ab initio phasing of X-ray diffraction data for small peptides and protein-ligand complexes.

  • Tunable Stability: The electron-withdrawing nature of the bromine atom on the aromatic ring slightly alters the acid lability of the carbamate, making it more robust against mild acidic conditions compared to the unsubstituted Z-group, while still being cleavable by strong acids (HBr/AcOH, HF) or catalytic hydrogenolysis.

Mechanistic Principles

The reaction is a competition between two pathways: the desired nucleophilic attack of the amine on the chloroformate and the undesired hydrolysis of the reagent by water/hydroxide.

Reaction Pathway Diagram

The following diagram illustrates the biphasic mechanism and the critical role of the base.[1][2]

SchottenBaumann Reagent p-Bromobenzyl Chloroformate (Organic Phase) Intermediate Tetrahedral Intermediate Reagent->Intermediate Phase Transfer Hydrolysis Hydrolyzed Reagent (p-Bromobenzyl alcohol) Reagent->Hydrolysis Hydrolysis (High pH/Temp) Amine Amino Acid (Aqueous Phase) Amine->Intermediate Nucleophilic Attack Base Base (OH-) (Aqueous Phase) Base->Amine Deprotonation (pH > pKa) Base->Hydrolysis Direct Attack Product p-Br-Z Protected Amine Intermediate->Product Elimination of Cl- Waste NaCl + H2O Intermediate->Waste Neutralization

Figure 1: Mechanistic flow of the Schotten-Baumann reaction. Note the competitive hydrolysis pathway (red dashed lines) which is suppressed by temperature control.

Critical Parameters

Success relies on balancing the nucleophilicity of the amine against the hydrolytic instability of the chloroformate.

ParameterOptimal ConditionScientific Rationale
pH Control 9.0 – 10.0 < 9.0: Amine is protonated (

) and non-nucleophilic. > 11.0: Hydrolysis of chloroformate accelerates exponentially.
Temperature 0°C to 5°C Low temperature suppresses the hydrolysis rate constant (

) more significantly than the acylation rate constant (

).
Solvent THF/Water or Dioxane/Water p-Bromobenzyl chloroformate is lipophilic. A co-solvent (THF or Dioxane) ensures homogeneity at the interface, increasing the effective concentration of the reagent near the amine.
Stoichiometry 1.1 – 1.2 eq. A slight excess accounts for unavoidable hydrolysis. Large excesses complicate purification.

Experimental Protocol

Reagents & Equipment[5]
  • Substrate: Amino Acid (10 mmol)

  • Reagent: p-Bromobenzyl chloroformate (MW: ~249.5 g/mol )

  • Base: 1N NaOH and 1N

    
    
    
  • Solvent: 1,4-Dioxane or THF (peroxide-free)

  • Equipment: pH meter (calibrated), ice bath, addition funnel.

Step-by-Step Methodology
Phase 1: Solubilization and pH Adjustment
  • Dissolution: In a 100 mL round-bottom flask, suspend the amino acid (10 mmol) in 10 mL of 1N NaOH (10 mmol).

    • Note: This converts the zwitterion to the soluble sodium salt (

      
      ).
      
  • Buffering: Add 5 mL of 1N

    
     .
    
    • Insight: Carbonate acts as a buffer to prevent rapid pH drops as HCl is generated.[5]

  • Cooling: Place the flask in an ice-water bath and cool to 0–4°C. Stir vigorously.

Phase 2: Acylation (The Critical Step)
  • Reagent Preparation: Dissolve p-bromobenzyl chloroformate (11-12 mmol, 1.1-1.2 eq) in 10-15 mL of 1,4-Dioxane (or THF).

  • Controlled Addition: Add the chloroformate solution dropwise to the amino acid solution over 20–30 minutes.

  • Simultaneous Base Addition:

    • CRITICAL: Monitor the pH continuously. As the reaction proceeds, HCl is produced, lowering the pH.

    • Add 1N NaOH dropwise to maintain the pH between 9.0 and 10.0 .

    • Visual Cue: If the solution becomes extremely cloudy or an oil separates immediately, ensure agitation is vigorous to maintain the emulsion.

Phase 3: Reaction Completion & Workup
  • Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) with stirring for 1–2 hours.

  • Washing (Impurity Removal):

    • Extract the alkaline reaction mixture with diethyl ether (

      
       mL).
      
    • Rationale: This removes unreacted chloroformate and the hydrolysis byproduct (p-bromobenzyl alcohol), which remain in the organic phase. The product (p-Br-Z-amino acid) stays in the aqueous phase as the sodium salt.

  • Acidification (Precipitation):

    • Cool the aqueous phase back to 0°C.

    • Slowly acidify with 2N HCl to pH ~2.0 (Congo Red paper turns blue).

    • Observation: The product should precipitate as a white solid or form an oil that slowly solidifies.

  • Isolation:

    • Solid: Filter, wash with cold water, and dry in vacuo.

    • Oil: Extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and evaporate.
Workflow Diagram

ProtocolFlow Start Start: Amino Acid (10 mmol) Solubilize Dissolve in 1N NaOH Add Na2CO3 Buffer Start->Solubilize Cool Cool to 0°C Prepare Reagent in Dioxane Solubilize->Cool React Add Reagent Dropwise MAINTAIN pH 9-10 (NaOH) Cool->React Warm Warm to RT Stir 1-2 Hours React->Warm Wash Extract with Ether (Removes Byproducts) Warm->Wash Acidify Acidify Aqueous Phase (pH 2 with HCl) Wash->Acidify Isolate Filter Solid or Extract with EtOAc Acidify->Isolate

Figure 2: Operational workflow for p-Br-Z protection.

Validation & Quality Control

Every batch must be validated to ensure the protecting group is intact and the product is pure.

MethodExpected ResultTroubleshooting
TLC Single spot, typically less polar than free amino acid.Multiple spots: Incomplete reaction or hydrolysis.
1H NMR Diagnostic Signals: 1. Aromatic: AA'BB' system for p-Bromophenyl (~7.4 ppm).2. Benzylic: Singlet (

) at ~5.1 ppm.3. Alpha-H: Downfield shift due to carbamate.
Missing Aromatic signals: Protection failed. Doublets at 7.4 ppm split/messy: Check for racemization.
Melting Point Sharp range (e.g., p-Br-Z-Gly-OH: 109-110°C).Broad range: Impurities or racemization.[6]

Safety & Hazards (MSDS Summary)

  • p-Bromobenzyl Chloroformate:

    • Corrosive: Causes severe skin burns and eye damage.[7]

    • Lachrymator: Irritating to eyes and respiratory system. Handle ONLY in a fume hood.

    • Moisture Sensitive: Reacts with water to liberate HCl and CO2. Store in a freezer under inert gas.

  • 1,4-Dioxane: Suspected carcinogen and forms explosive peroxides. Test for peroxides before use.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[8]

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.

  • Wünsch, E. (1974). Synthese von Peptiden. In Houben-Weyl Methoden der Organischen Chemie (Vol. 15). Thieme.

  • PubChem Database. (n.d.). Compound Summary: 4-Bromobenzyl chloroformate. National Center for Biotechnology Information.

Sources

Protecting group strategy using p-Bromobenzyl chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Amine Protection via p-Bromobenzyl Chloroformate

Executive Summary

In complex organic synthesis and peptide chemistry, the standard Carboxybenzyl (Cbz or Z) group is a workhorse. However, it often yields oily intermediates requiring laborious chromatographic purification. This Application Note details the strategic use of 4-Bromobenzyl Chloroformate (CAS: 5798-78-7) to install the p-bromobenzyloxycarbonyl [Z(Br)] group.

Beyond acting as a robust amine mask, the Z(Br) group introduces a heavy halogen atom that significantly enhances the crystallinity of intermediates, often allowing for purification via recrystallization rather than column chromatography. Furthermore, the electron-withdrawing nature of the bromine atom tunes the acid stability of the carbamate, rendering it more resistant to acidic conditions than the unsubstituted Z-group, thereby offering a unique window of orthogonality in multi-step synthesis.

Technical Background & Chemical Logic

The Reagent: p-Bromobenzyl Chloroformate[1]
  • Structure: Br-C₆H₄-CH₂-OCOCl

  • Function: Electrophilic acylating agent.

  • Target: Primary and secondary amines (to form carbamates); less commonly alcohols (to form carbonates).

Mechanistic Advantage: The "Heavy Atom" Effect

The primary limitation of the standard Cbz group is the formation of non-crystalline syrups. The introduction of the para-bromine atom serves two critical functions:

  • Lattice Energy Stabilization: The heavy bromine atom facilitates stronger intermolecular interactions (halogen bonding/stacking), dramatically increasing the melting point of the protected derivative.

  • Acid Stability Tuning: Acidolytic deprotection of benzyl carbamates proceeds via a carbocation intermediate. The p-bromo substituent is electron-withdrawing (inductively), which destabilizes the benzylic carbocation intermediate relative to the unsubstituted parent. Consequently, Z(Br) is approx. 10–20x more stable to acid than standard Z.

Orthogonality Profile
  • Stable to: Mild acids (TFA), Bases (Piperidine), Nucleophiles.

  • Labile to: Strong Acids (HF, HBr/AcOH), Hydrogenolysis (H₂/Pd), Dissolving Metal Reduction.

Strategic Decision Framework

Use the decision tree below to determine if Z(Br) is the correct protecting group for your synthesis.

ProtectionStrategy Start Start: Amine Protection Needed Q1 Is the intermediate likely an oil? Start->Q1 Q2 Do you need stability against TFA? Q1->Q2 Yes (Need Solid) Result_Z Select Standard Z (Cbz) Q1->Result_Z No (Oil is acceptable) Q3 Is catalytic hydrogenation viable? Q2->Q3 Yes (Boc strategy compatibility) Result_Fmoc Select Fmoc Q2->Result_Fmoc No (Base labile needed) Result_ZBr SELECT Z(Br) (p-Bromobenzyl Chloroformate) Q3->Result_ZBr Yes (or Strong Acid cleavage) Result_Boc Select Boc Q3->Result_Boc No (Acid labile needed)

Figure 1: Decision matrix for selecting Z(Br) based on physical state requirements and acid stability needs.

Experimental Protocols

Protocol A: Protection (Schotten-Baumann Conditions)

Objective: Installation of Z(Br) on an amino acid or primary amine.

Reagents:

  • Substrate: Amino Acid / Amine (1.0 equiv)

  • Reagent: p-Bromobenzyl chloroformate (1.1 – 1.2 equiv)

  • Base: NaOH (2N) or Na₂CO₃ (saturated)

  • Solvent: THF/Water or Dioxane/Water (1:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve the amino acid in the aqueous base (2.5 equiv of base relative to amine) at 0°C.

  • Addition: Dissolve p-bromobenzyl chloroformate in a minimal amount of THF or Dioxane. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Critical Control Point: Maintain temperature < 5°C to prevent hydrolysis of the chloroformate.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC or LCMS.

  • Workup:

    • Wash the basic aqueous layer with Diethyl Ether (2x) to remove unreacted chloroformate and p-bromobenzyl alcohol byproducts.

    • Acidify the aqueous layer carefully with HCl (1N or 2N) to pH 2–3.

    • Observation: The Z(Br)-protected product should precipitate as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane. Do not run a column unless absolutely necessary.

Protocol B: Deprotection (Method 1: Acidolysis)

Objective: Removal of Z(Br) in solid-phase peptide synthesis or solution phase.

Reagents:

  • 33% HBr in Acetic Acid (HBr/AcOH)

  • Scavenger (optional but recommended): Phenol or Thioanisole

Procedure:

  • Dissolve/suspend the protected compound in neat HBr/AcOH.

  • Stir at RT for 30–60 minutes.

  • Precipitate the deprotected amine salt by adding cold Diethyl Ether.

  • Filter and wash with Ether.

Protocol B: Deprotection (Method 2: Hydrogenolysis)

Objective: Mild removal under neutral conditions.[1]

Warning: Standard Pd/C can cause debromination (removing the Br atom before the carbamate cleaves) or poison the catalyst.

  • Catalyst: 5% or 10% Pd/C (or Pd(OH)₂).

  • Solvent: Methanol or Ethanol.

  • Additive: Sometimes K₂CO₃ is added to neutralize HBr formed if debromination occurs, though clean cleavage usually releases Toluene and CO₂.

Procedure:

  • Dissolve substrate in Methanol.

  • Add catalyst (10 wt%).

  • Stir under H₂ atmosphere (balloon) for 2–12 hours.

  • Filter through Celite.

Comparative Data Analysis

The following table highlights the stability differences that drive the choice of Z(Br).

Protecting GroupStructureAcid Stability (Relative)Crystallinity PotentialPrimary Cleavage
Boc t-Bu-OCO-1 (Very Labile)LowTFA (RT)
Z (Cbz) Bn-OCO-1,000ModerateH₂/Pd or HBr/AcOH
Z(Br) p-Br-Bn-OCO- 10,000 High HF or HBr/AcOH
Fmoc Fluorenyl-OCO-StableHighPiperidine (Base)

Table 1: Comparative stability and physical properties of common amine protecting groups.

Troubleshooting & Optimization

Issue: Low Yield during Protection
  • Cause: Hydrolysis of the chloroformate reagent before it reacts with the amine.

  • Solution: Ensure the reaction is kept strictly at 0°C during addition. Increase the reagent excess to 1.3 equiv. Ensure vigorous stirring (biphasic system).

Issue: "Oiling Out" during Crystallization
  • Cause: Impurities or incorrect solvent ratio.

  • Solution: Use the "Seeding" technique. Scratch the side of the flask with a glass rod. Cool the solution slowly from reflux to RT, then to 4°C.

Issue: Incomplete Deprotection (Hydrogenolysis)
  • Cause: Catalyst poisoning by the bromine atom.

  • Solution: Switch to Acidolysis (HBr/AcOH). If H₂ is required, increase catalyst loading or pressure (Parr shaker at 40 psi).

Visualizing the Pathway

ReactionPathway Amine Free Amine (R-NH2) Intermediate Z(Br)-Protected Amine (Crystalline Solid) Amine->Intermediate Schotten-Baumann (NaOH, 0°C) Reagent p-Bromobenzyl Chloroformate Reagent->Intermediate Acylation Deprotection Deprotection (HBr/AcOH) Intermediate->Deprotection Product Amine Salt (R-NH3+ Br-) Deprotection->Product Cleavage

Figure 2: Synthetic workflow for the installation and removal of the Z(Br) group.

References

  • Channing, D. M., et al. (1951).[2] "Chemical properties of p-bromobenzyl chloroformate." Nature, 167, 487.[2] Link

  • Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.[4] (Refer to Chapter on Carbamates). Link

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154. (Contextual foundation for benzyl-based protection in SPPS). Link

  • Sigma-Aldrich. "4-Bromobenzyl chloroformate Product Specification." Link

  • Bodanszky, M. (1993). Principles of Peptide Synthesis, 2nd Edition. Springer-Verlag.[5] (Discussion on modified benzyl groups). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Precision Derivatization with p-Bromobenzyl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Preventing Over-Functionalization (Over-Alkylation/Acylation)

Welcome to the Technical Support Center

You have reached the advanced support module for


-Bromobenzyl chloroformate (

-BBC)
. While often colloquially referred to as "over-alkylation," the reaction between an amine and a chloroformate is technically acylation (forming a carbamate).

The issue you are likely facing is bis-acylation (where a primary amine reacts twice) or non-selective derivatization (reacting with hydroxyls/thiols when only amine targeting is desired).

This guide provides the kinetic controls and troubleshooting workflows necessary to ensure mono-selective functionalization.

Module 1: The Chemistry of Control

To prevent over-reaction, you must understand the competition between the desired kinetic pathway and the thermodynamic side-reactions.

Reaction Mechanism & Competition

-BBC is highly electrophilic. Upon reaction with a primary amine (

), the resulting carbamate (

) is less nucleophilic than the starting amine, which usually naturally prevents the second addition. However, in the presence of excess reagent, high temperatures, or strong bases, the amide nitrogen can be deprotonated and react again, forming an imide-like species (Bis-acylation).
Visualizing the Pathway

The following diagram illustrates the critical decision points in the reaction vessel.

ReactionPathways Start Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Start->Intermediate + p-BBC (Kinetic Control) Reagent p-BBC (Electrophile) Hydrolysis Hydrolysis (Benzyl Alcohol) Reagent->Hydrolysis + H2O (Wet Solvent) Product Mono-Carbamate (Desired) Intermediate->Product - HCl (Base Scavenger) SideProduct Bis-Acylated (Over-Reaction) Product->SideProduct + Excess p-BBC + High Temp (Thermodynamic)

Figure 1: Reaction Kinetic Pathways. Blue/Green represents the desired path. Grey represents the "over-alkylation" (bis-acylation) error state.

Module 2: Critical Protocol Parameters

To stop the reaction at the Mono-Carbamate stage, you must starve the secondary reaction pathway.

The "Golden Rule" Protocol
ParameterRecommended ConditionScientific Rationale
Stoichiometry 0.95 - 1.05 equivalents Limiting the electrophile (

-BBC) ensures no excess reagent exists to attack the product.
Temperature -78°C to 0°C Low temperature suppresses the activation energy required for the second acylation (which is sterically and electronically more difficult).
Addition Rate Dropwise (Slow) Prevents localized "hotspots" of high concentration where the ratio of Reagent:Amine > 1.
Base Selection DIPEA or Pyridine Use a non-nucleophilic organic base. Inorganic bases (NaOH) in biphasic systems can increase hydrolysis risk.
Solvent Anhydrous DCM or THF Water competes with the amine, consuming reagent and potentially altering pH, leading to unpredictable kinetics.
Step-by-Step Methodology
  • Preparation: Dissolve your amine (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under Nitrogen/Argon atmosphere.

  • Scavenger: Add Diisopropylethylamine (DIPEA) (1.1 mmol). Note: Do not use a large excess of base yet.

  • Thermal Control: Cool the solution to 0°C using an ice bath. If the amine is highly reactive, cool to -78°C .

  • Controlled Addition: Dissolve

    
    -Bromobenzyl chloroformate (1.0 mmol) in 2 mL of DCM. Add this solution dropwise  over 10-15 minutes.
    
  • Quenching: Monitor via TLC/LC-MS. Once the starting material is consumed, immediately quench with 1M HCl or saturated

    
     . This protonates any remaining intermediates and destroys unreacted chloroformate.
    

Module 3: Troubleshooting FAQ

Q1: I see two peaks in my LC-MS with a mass difference of ~213 Da. What happened?

  • Diagnosis: You have Bis-acylation (Over-reaction). The mass of the

    
    -bromobenzyl carbonyl moiety is roughly 212-214 Da (depending on isotope).
    
  • Fix: Your stoichiometry was likely

    
     eq, or you added the reagent too fast. Repeat the experiment with 0.95 eq  of 
    
    
    
    -BBC and add it slower at a lower temperature.

Q2: My yield is low, and I see a large peak for


-bromobenzyl alcohol. 
  • Diagnosis: Hydrolysis. Your solvent was "wet" or your base contained water. Chloroformates react violently with water to form the alcohol and

    
    .
    
  • Fix: Use freshly distilled or molecular-sieve-dried solvents. Ensure the atmosphere is inert (Ar/N2).

Q3: I am trying to protect a secondary amine, but it's not reacting.

  • Diagnosis: Steric hindrance.[1]

    
    -BBC is bulky.
    
  • Fix: In this specific case, you can raise the temperature to Room Temperature (RT) or use a stronger catalyst like DMAP (4-Dimethylaminopyridine) (0.1 eq). Warning: DMAP increases the risk of side reactions, so monitor closely.

Q4: Can I use this reagent in aqueous conditions?

  • Answer: Yes, via the Schotten-Baumann method (Biphasic: Water/DCM with NaOH). However, this is not recommended for preventing over-reaction because the local concentration at the phase interface is hard to control. Anhydrous conditions offer superior precision.

Module 4: Diagnostic Logic Tree

Use this flow to determine the next step in your experiment.

Troubleshooting Start Analyze LC-MS/TLC Result What do you see? Start->Result Bis Product + 213 Da Peak (Bis-Acylation) Result->Bis Mass M+213 Alcohol Benzyl Alcohol Peak (Hydrolysis) Result->Alcohol Mass ~187 Clean Single Product Peak (Success) Result->Clean Mass M+213 ActionBis Reduce Reagent to 0.95 eq Cool to -20°C Bis->ActionBis ActionHydro Dry Solvents Check Gas Line Alcohol->ActionHydro ActionClean Proceed to Workup Clean->ActionClean

Figure 2: Troubleshooting Logic Flow. Follow the path based on your analytical data.

References

  • Greene's Protective Groups in Organic Synthesis . (General mechanism for Carbamate formation and Cbz-protection). Wiley Online Library.

  • Husek, P. (1998). Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents. Journal of Chromatography B. (Details on derivatization kinetics).

  • PubChem Compound Summary: p-Bromobenzyl chloroformate . (Physical properties and reactivity data).[1][2][3][4][5][6][7][8][9][10][11] National Library of Medicine.

  • Cotarca, L., et al. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis. (Discussion on chloroformate synthesis and reactivity control).

Sources

Validation & Comparative

Validation of p-Bromobenzyl Chloroformate Protection by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Z(Br)

In the high-stakes landscape of drug development and peptide synthesis, the standard Benzyloxycarbonyl (Cbz or Z) group is a workhorse. However, for complex intermediates requiring rigorous structural confirmation, standard Cbz often falls short due to the formation of oils rather than solids.

p-Bromobenzyl chloroformate (Z(Br)-Cl) offers a strategic alternative. By introducing a bromine atom at the para-position, this reagent confers two critical advantages over standard Cbz:

  • Enhanced Crystallinity: It frequently converts oily intermediates into crystalline solids, facilitating purification without chromatography.

  • X-Ray Crystallography Handle: The heavy bromine atom serves as an anomalous scattering center, enabling absolute stereochemical determination.

This guide provides an objective technical comparison and a rigorous NMR validation protocol to ensure successful protection.

The Chemistry of Z(Br) Protection

The protection mechanism follows a standard nucleophilic acyl substitution (Schotten-Baumann conditions). The amine nucleophile attacks the carbonyl carbon of the chloroformate, displacing the chloride ion to form a carbamate linkage.

Reaction Scheme


Unlike Boc protection (acid-labile) or Fmoc (base-labile), the Z(Br) group is orthogonal to acid and mild base . It is removed via:

  • Hydrogenolysis:

    
     (Cleanest method).
    
  • Strong Acid:

    
     (Harsh).
    

Comparative Analysis: Z(Br) vs. Alternatives

The following table contrasts Z(Br) with the industry-standard Cbz and the orthogonal Boc group.

Featurep-Bromobenzyl Carbamate (Z(Br)) Benzyl Carbamate (Cbz/Z) t-Butyl Carbamate (Boc)
Primary Utility Crystallinity & X-Ray Analysis General ProtectionAcid-labile orthogonal set
Physical State of Product High Probability of Solid/Crystal Often Oil / GumSolid or Oil
NMR Diagnostic (1H) Distinct AA'BB' Aromatic Doublets Multiplet (7.35 ppm)Singlet (1.4 ppm)
Stability (Acid) Stable (TFA, HCl/Dioxane)Stable (TFA, HCl/Dioxane)Labile
Stability (Base) StableStableStable
Cleavage

,


,

TFA, HCl
Atom Economy Lower (Heavy Br atom)ModerateHigh

Scientist's Note: Choose Z(Br) when you are isolating a late-stage intermediate and need to prove stereochemistry via X-ray, or if your standard Cbz derivative refuses to crystallize.

NMR Validation Strategy (Self-Validating System)

Validation of Z(Br) protection relies on observing specific shifts in the proton and carbon spectra. The absence of the starting material's amine protons and the appearance of the "Para-Pattern" are your primary indicators.

Proton NMR ( ) Signatures

The aromatic region provides the most definitive proof of Z(Br) incorporation versus standard Z.

  • The Benzylic Methylene (

    
    ): 
    
    • Signal: Singlet (or AB quartet if chiral center is adjacent).

    • Shift:

      
      .
      
    • Comparison: Very similar to standard Cbz.

  • The Aromatic "Para-Pattern" (Crucial):

    • Signal: Two distinct doublets (integration 2H each). This is an

      
       system characteristic of 1,4-disubstituted benzenes.
      
    • Shift:

      • 
         (d, 2H, adjacent to Br).
        
      • 
         (d, 2H, adjacent to 
        
        
        
        ).
    • Comparison: Standard Cbz appears as a multiplet of 5H around

      
      . If you see a multiplet, you used the wrong reagent. 
      
  • The Carbamate NH:

    • Signal: Broad singlet/doublet.

    • Shift:

      
       (highly solvent/concentration dependent).
      
Carbon NMR ( ) Signatures
  • Carbonyl (

    
    ): 
    
    
    
    .
  • Benzylic Carbon (

    
    ): 
    
    
    
    .
  • Aromatic C-Br:

    
     (Distinct upfield shift due to heavy atom effect).
    

Experimental Protocol: Synthesis of Z(Br)-Protected Amine

Scope: This protocol uses anhydrous conditions suitable for drug intermediates sensitive to hydrolysis.

Reagents:

  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent:

    
    -Bromobenzyl chloroformate (1.1 - 1.2 equiv)
    
  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Dissolution: Dissolve the amine (1.0 equiv) and TEA (2.5 equiv) in anhydrous DCM (

    
     concentration). Cool to 
    
    
    
    in an ice bath.
  • Addition: Dissolve

    
    -bromobenzyl chloroformate (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 10-15 minutes.
    
    • Why? Slow addition prevents the formation of symmetrical urea byproducts.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (visualize with UV; Z(Br) is UV active).

  • Quench: Add saturated

    
     solution.
    
  • Workup:

    • Separate phases.[1]

    • Extract aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with

      
       (to remove unreacted amine/TEA), then saturated 
      
      
      
      , then Brine.
    • Dry over

      
      , filter, and concentrate.
      
  • Crystallization: Dissolve the crude oil in a minimum amount of hot EtOAc or Ethanol and add Hexanes/Heptane until cloudy. Cool to

    
    .
    

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating the reaction product.

NMR_Validation_Flow Start Crude Product Isolation H_NMR Acquire 1H NMR (CDCl3/DMSO) Start->H_NMR Check_Benzylic Check 5.0-5.1 ppm H_NMR->Check_Benzylic Check_Aromatic Check Aromatic Region (7.2 - 7.6 ppm) Check_Benzylic->Check_Aromatic Decision_Aromatic Pattern? Check_Aromatic->Decision_Aromatic Pass PASS: Z(Br) Confirmed (Proceed to X-Ray/Next Step) Decision_Aromatic->Pass 2x Doublets (AA'BB') Integration 2:2 Fail_SM FAIL: Amine Signals Present (Reaction Incomplete) Decision_Aromatic->Fail_SM Broad/Missing Fail_Byproduct FAIL: 2H Singlet at 4.6 ppm (Hydrolysis to Alcohol) Decision_Aromatic->Fail_Byproduct Multiplet (Wrong Reagent) or Alcohol Shift

Figure 1: Logical workflow for validating Z(Br) protection using Proton NMR. Note the critical reliance on the AA'BB' aromatic pattern.

Troubleshooting & Self-Validation

Issue: The product is an oil and won't crystallize.

  • Cause: Residual solvent or impurities.

  • Solution: High vacuum for 12h. If still oil, trituratem with cold pentane. If that fails, check NMR for the presence of

    
    -bromobenzyl alcohol (hydrolysis byproduct).
    

Issue: NMR shows a singlet at ~4.6 ppm.

  • Diagnosis: This is the benzylic

    
     of 
    
    
    
    -bromobenzyl alcohol
    .
  • Cause: The chloroformate reagent hydrolyzed before reacting with your amine.

  • Fix: Use fresh reagent or ensure anhydrous conditions.

Issue: NMR shows a multiplet at 7.3 ppm instead of two doublets.

  • Diagnosis: You likely used standard Benzyl Chloroformate (Z-Cl) by mistake.

  • Fix: Check reagent bottle CAS. Z(Br)-Cl CAS: 5798-78-7 .[2][3]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (The definitive guide on protecting group stability and removal).

  • Channing, D. M.; Turner, P. B.; Young, G. T. "The Use of p-Bromobenzyl Chloroformate in Peptide Synthesis." Nature, 1951 , 167, 487.[3] (Original description of the reagent's utility for crystallinity).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 102004, p-Bromobenzyl chloroformate". (Physical and safety data).

Sources

Reactivity comparison of p-Bromobenzyl chloroformate and p-nitrobenzyl chloroformate

[1]

Executive Summary

This guide provides a technical comparison between p-bromobenzyl chloroformate (PBz-CF) and p-nitrobenzyl chloroformate (PNZ-CF) .[1] While both reagents introduce substituted benzyloxycarbonyl (Z) protecting groups, their reactivity profiles, stability under physiological conditions, and deprotection mechanisms differ fundamentally due to the electronic influence of the para-substituents.[1]

  • PNZ-CF is the high-reactivity kinetic choice , driven by the strong electron-withdrawing nitro group.[1] It is ideal for sterically hindered amines but requires strict moisture control to prevent hydrolysis.[1]

  • PBz-CF is the analytical and crystallographic choice .[1] It offers moderate reactivity, a distinct isotopic signature for mass spectrometry (

    
    ), and enhanced crystallinity for X-ray diffraction.[1]
    

Mechanistic Basis: Electronic Control of Reactivity[1]

The reactivity of benzyl chloroformates towards nucleophiles (amines, alcohols) is governed by the electrophilicity of the carbonyl carbon.[1] This electrophilicity is modulated by the electronic effects of the substituent on the phenyl ring, quantifiable via Hammett substituent constants (

1
Electronic Effects
  • p-Nitro Group (-NO

    
    ):  A potent electron-withdrawing group (EWG) via both induction (-I) and resonance (-R).[1] It significantly depletes electron density from the carbonyl center, raising the energy of the LUMO and accelerating nucleophilic attack.[1]
    
  • p-Bromo Group (-Br): A moderate EWG via induction (-I), partially offset by weak resonance donation (+R).[1] It activates the carbonyl relative to unsubstituted benzyl chloroformate (Z-Cl) but is significantly less activating than the nitro group.[1]

Table 1: Electronic Parameters and Predicted Reactivity

ReagentSubstituentHammett Constant (

)
Relative Carbonyl ElectrophilicityHydrolysis Risk
PNZ-CF -NO

+0.78High High (

< 5 min in pH 9)
PBz-CF -Br+0.23Moderate Moderate
Z-Cl -H0.00BaselineLow

Expert Insight: The rate of aminolysis generally follows the Hammett equation


.[1] For chloroformate solvolysis/aminolysis, 

is typically positive (approx. +1.0 to +1.7), meaning the reaction rate increases with electron-withdrawing power.[1] Consequently, PNZ-CF reacts 4–10 times faster than PBz-CF under identical conditions.[1]

Reactivity Profile & Experimental Implications

Acylation Kinetics (Derivatization)
  • PNZ-CF: Reacts rapidly even at 0°C. It is the reagent of choice for low-nucleophilicity amines (e.g., anilines) or sterically encumbered secondary amines .[1] However, its high reactivity leads to significant background hydrolysis if water is present.[1]

  • PBz-CF: Requires higher temperatures (RT to 40°C) or stronger bases (e.g., DMAP catalysis) to drive reaction with hindered substrates.[1] It is more forgiving of trace moisture.

Deprotection Orthogonality

The resulting carbamates (PNZ-amine vs. PBz-amine) exhibit distinct cleavage profiles, allowing for orthogonal protection strategies.[1]

  • PNZ Carbamate (Reductive Cleavage): Stable to acid (TFA, HCl).[1] Cleaved via reduction of the nitro group to an aniline, followed by 1,6-elimination (quinone methide cascade).[1]

    • Reagents: H

      
      /Pd-C, Zn/AcOH, or Na
      
      
      S
      
      
      O
      
      
      .[1]
  • PBz Carbamate (Acid/Hydrogenolytic Cleavage): Stable to mild base.[1] Cleaved by strong acid (HBr/AcOH, HF) or catalytic hydrogenation.[1]

    • Warning: During catalytic hydrogenation (H

      
      /Pd), the C-Br bond is susceptible to hydrogenolysis (debromination) before the carbamate cleaves, potentially complicating the product mixture.[1]
      

Visualization of Pathways[1]

Diagram 1: Comparative Reaction Mechanism & Deprotection

ReactivityComparisoncluster_0Reagent Selectioncluster_1Intermediate Carbamatecluster_2Cleavage TriggerPNZp-Nitrobenzyl CF(High Electrophilicity)PNZ_CarbPNZ-Carbamate(Acid Stable)PNZ->PNZ_CarbFast (k_rel ~10)Risk: HydrolysisPBzp-Bromobenzyl CF(Moderate Electrophilicity)PBz_CarbPBz-Carbamate(Base Stable)PBz->PBz_CarbModerate (k_rel ~2)StableRedReduction(Zn, H2, Dithionite)PNZ_Carb->RedSpecific CleavageAcidStrong Acid(HBr, HF)PBz_Carb->AcidStandard CleavageFree Amine + Quinone MethideFree Amine + Quinone MethideRed->Free Amine + Quinone MethideFree Amine + CO2 + Benzyl BromideFree Amine + CO2 + Benzyl BromideAcid->Free Amine + CO2 + Benzyl Bromide

Caption: Comparative workflow showing the kinetic advantage of PNZ-CF versus the stability/orthogonality of PBz-CF.

Self-Validating Experimental Protocols

The following protocols are designed with built-in "Checkpoints" to ensure data integrity.

Protocol A: Derivatization with PNZ-CF (High Reactivity)

Target: Sterically hindered secondary amine.[1] Critical Constraint: Anhydrous conditions are mandatory.

  • Preparation: Dissolve amine (1.0 equiv) in anhydrous DCM under N

    
     atmosphere. Add Diisopropylethylamine (DIPEA, 1.5 equiv).[1] Cool to 0°C .[1]
    
  • Addition: Add PNZ-CF (1.1 equiv) dropwise as a solution in DCM.

    • Checkpoint 1 (Visual): Solution may turn slight yellow.[1] If precipitate forms immediately, check for amine salt formation (insufficient base).[1]

  • Reaction: Stir at 0°C for 15 minutes, then warm to RT for 30 minutes.

  • Quench: Add 1M NaHCO

    
    .[1]
    
    • Checkpoint 2 (TLC): Spot reaction mixture.[1] PNZ-CF hydrolyzes to p-nitrobenzyl alcohol (visible UV, lower R

      
       than product).[1] Ensure starting amine is consumed.[1]
      
  • Workup: Wash with 1M HCl (to remove unreacted amine/DIPEA)

    
     Brine 
    
    
    Dry over Na
    
    
    SO
    
    
    .
Protocol B: Derivatization with PBz-CF (Analytical Tagging)

Target: Primary amine for HPLC/MS analysis.[1] Critical Constraint: Maximizing yield over speed.

  • Preparation: Dissolve amine in biphasic system: EtOAc and 1M Na

    
    CO
    
    
    (1:1 v/v).
  • Addition: Add PBz-CF (1.2 equiv) in one portion.

  • Reaction: Vigorously stir at Room Temperature for 2–4 hours.

    • Checkpoint 1 (MS): Inject aliquot into LC-MS.[1] Look for the characteristic 1:1 doublet at [M+H]

      
       and [M+H+2]
      
      
      indicating the bromine isotope pattern.[1]
  • Workup: Separate phases. Wash organic layer with water.[1]

Analytical Utility Comparison

Featurep-Nitrobenzyl (PNZ)p-Bromobenzyl (PBz)
UV Detection Excellent. Strong

~265 nm due to nitro conjugation.[1]
Good. Absorbance similar to standard benzyl.[1]
Mass Spectrometry Standard [M+H]

. No unique isotope pattern.[1]
Superior. Distinct 1:1 isotopic doublet (

) aids in peak identification in complex matrices.[1]
Crystallography Good. Nitro group promotes stacking.[1]Excellent. Heavy atom (Br) facilitates phasing in X-ray structure determination.[1]

References

  • Kocalar, A., et al. (2022).[1] "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups." Journal of Emerging Investigators.[1] Link

  • D'Souza, M. J., et al. (2008).[1] "Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis." International Journal of Molecular Sciences. Link[1]

  • Castro, E. A., et al. (2002).[1] "Kinetics and Mechanism of the Aminolysis of Phenyl Chloroformates." Journal of Organic Chemistry. (Provides foundational kinetic data on substituted chloroformates).

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. 4th Ed.[1] Wiley-Interscience.[1] (Authoritative source for deprotection conditions).

  • Sigma-Aldrich. "Product Specification: 4-Nitrobenzyl chloroformate."[1] Link[1]

Technical Guide: Stability Profile of the 2-Br-Z Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-bromobenzyloxycarbonyl (2-Br-Z) group represents a critical evolution in orthogonal protection strategies for solid-phase peptide synthesis (SPPS), specifically within the Boc/Benzyl strategy. While the standard Benzyloxycarbonyl (Z or Cbz) group offers moderate acid stability, it suffers from premature cleavage during repeated exposure to Trifluoroacetic Acid (TFA).

The 2-Br-Z group solves this by introducing an electron-withdrawing bromine atom at the ortho position of the aromatic ring. This modification significantly destabilizes the carbocation intermediate required for acidolysis, increasing acid stability by approximately 100-fold compared to the unsubstituted Z group. This guide provides a technical deep-dive into its stability profile, cleavage protocols, and mechanistic underpinnings.

Mechanistic Insight: The "Inductive Brake"

To understand the stability of 2-Br-Z, one must look at the carbocation intermediate formed during acid cleavage.

  • The Z Group Failure Mode: In 50% TFA (standard Boc removal condition), the oxygen of the urethane linkage becomes protonated. The bond between the benzyl carbon and the oxygen cleaves, forming a benzyl carbocation . In the standard Z group, this cation is relatively stable, leading to slow but cumulative loss of the protecting group over many synthetic cycles.

  • The 2-Br-Z Solution: The bromine atom at the 2-position (ortho) exerts a strong negative inductive effect (-I) . This withdraws electron density from the benzene ring and, by extension, the benzylic carbon. This electron deficiency destabilizes the transition state leading to the benzyl carbocation, effectively "braking" the cleavage reaction under mild acidic conditions (TFA) while still allowing cleavage under strong acidic conditions (HF).

Comparative Stability Analysis

Acidic Stability (The Critical Differentiator)

The primary utility of 2-Br-Z is its resistance to TFA. The following hierarchy illustrates the relative stability of carbamate/ether protecting groups used in Boc chemistry.

Table 1: Relative Acid Stability in 50% TFA
Protecting GroupStructureStability in 50% TFAPrimary Application
Boc tert-ButyloxycarbonylLabile (

mins)
N-terminal protection (removed every cycle)
Z (Cbz) BenzyloxycarbonylSemi-Stable (Loss ~1% per hour)N-terminal or Side-chain (Short peptides only)
2-Cl-Z 2-ChlorobenzyloxycarbonylStable (Loss < 0.05% per hour)Lysine side-chain protection
2-Br-Z 2-BromobenzyloxycarbonylHighly Stable (Loss < 0.01% per hour)Tyrosine side-chain protection
Bzl Benzyl EtherUltra Stable Serine/Threonine protection

Technical Note: The 2-Br-Z group is specifically preferred for Tyrosine (Tyr) . The standard Z group on Tyrosine is too labile, and the Bzl ether on Tyrosine is too stable (leading to rearrangement byproducts during HF cleavage). 2-Br-Z hits the "Goldilocks" zone: stable to TFA, clean cleavage in HF.

Basic Stability

While 2-Br-Z is designed for acid resistance, its behavior under basic conditions is equally important for storage and handling.

  • Tertiary Amines (DIEA, TEA): Completely stable. Used routinely in neutralization steps during SPPS.

  • Nucleophiles (Piperidine, Hydrazine): Generally stable at room temperature, but prolonged exposure can lead to slow aminolysis.

  • Saponification (NaOH/LiOH): Unstable. Like all carbamates, the ester linkage will hydrolyze under strong aqueous basic conditions.

Visualization of Stability & Logic

The following diagram illustrates the stability hierarchy and the specific cleavage windows for the 2-Br-Z group.

StabilityHierarchy Boc Boc Group (Acid Labile) Z Z (Cbz) Group (Semi-Stable) Boc->Z Increasing Acid Stability TFA 50% TFA Boc->TFA Cleaves Rapidly BrZ 2-Br-Z Group (Target Stability) Z->BrZ ~100x More Stable in TFA Z->TFA Leaches Slowly HF Strong Acid (HF / TFMSA) BrZ->HF Clean Cleavage BrZ->TFA Stable

Figure 1: Acid stability hierarchy showing the resistance of 2-Br-Z to TFA compared to Boc and Z, and its requisite cleavage by HF.

Experimental Protocols

Installation of 2-Br-Z on Tyrosine

Objective: Selective protection of the phenolic hydroxyl or the amine (depending on synthesis stage).

Reagents: 2-Bromobenzyl chloroformate (2-Br-Z-Cl).

Workflow (Schotten-Baumann Conditions):

  • Dissolve the amino acid (e.g., Tyrosine) in 2N NaOH at 0°C.

  • Add 2-Bromobenzyl chloroformate (1.1 eq) dropwise over 30 minutes while vigorously stirring.

  • Maintain pH between 9-10 by simultaneous addition of 2N NaOH.

  • After 2 hours, wash the basic solution with ether to remove unreacted chloroformate.

  • Acidify the aqueous layer to pH 2 with HCl to precipitate the 2-Br-Z protected amino acid.

  • Recrystallize from Ethyl Acetate/Hexane.

Deprotection (Cleavage)

Objective: Quantitative removal of 2-Br-Z at the end of peptide synthesis.

Warning: This step requires High HF or TFMSA . These are hazardous procedures.

Method A: High HF Cleavage (The Gold Standard)
  • Preparation: Dry the peptide-resin thoroughly over P₂O₅.

  • Scavengers: Add p-cresol (10% v/v) to the reaction vessel to scavenge the 2-bromobenzyl carbocations.

  • Reaction: Condense anhydrous HF (Hydrogen Fluoride) into the vessel at -78°C.

  • Incubation: Warm to 0°C and stir for 60 minutes.

    • Note: 2-Br-Z requires slightly longer/stronger conditions than standard Z, but 60 mins at 0°C is usually sufficient.

  • Workup: Evaporate HF under a stream of nitrogen. Precipitate peptide in cold diethyl ether.

Method B: TFMSA (The Glassware Alternative)

For labs without HF apparatus.

  • Mixture: Prepare a solution of TFMSA (Trifluoromethanesulfonic acid) / TFA / p-cresol / Thioanisole (10:80:5:5).

  • Reaction: Add the mixture to the resin at 0°C.

  • Time: Stir for 90-120 minutes.

  • Workup: Precipitate directly into cold ether.

Visualizing the Cleavage Mechanism

CleavageMechanism Substrate Tyr(2-Br-Z)-Peptide Intermediate Protonated Urethane Intermediate Substrate->Intermediate + H+ Acid HF or TFMSA (Proton Source) Acid->Intermediate Cleavage C-O Bond Fission Intermediate->Cleavage Rate Limiting Step Products Free Peptide + CO2 Cleavage->Products Byproduct 2-Bromobenzyl Cation Cleavage->Byproduct Scavenged Scavenged Adduct (p-Cresol-BrBzl) Byproduct->Scavenged + p-Cresol (Critical Step)

Figure 2: Mechanistic pathway of 2-Br-Z cleavage.[1][2] Note the generation of the 2-Bromobenzyl cation, which must be trapped by scavengers to prevent re-alkylation of the peptide.

References

  • Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis. Journal of the American Chemical Society, 95(5), 1310–1315. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Journal of the American Chemical Society, 95(11), 3750–3756. [Link]

Sources

Technical Comparison: Cleavage Cocktails for Tyr(2-Br-Z) Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-bromobenzyloxycarbonyl (2-Br-Z) group is the industry standard for protecting the phenolic hydroxyl of Tyrosine in Boc-based Solid Phase Peptide Synthesis (SPPS). Its primary utility lies in its differential stability: it is sufficiently stable to survive repetitive treatments with 50% Trifluoroacetic acid (TFA) during N-terminal Boc removal, yet it must be quantitatively removed during the final global deprotection.

This guide evaluates the efficacy of three distinct cleavage strategies: Hydrogen Fluoride (HF) , Trifluoromethanesulfonic Acid (TFMSA) , and Trimethylsilyl Bromide (TMSBr) . While HF remains the historical gold standard for quantitative yield, TFMSA and TMSBr cocktails offer comparable efficacy without the requirement for hazardous, specialized Teflon vacuum lines.

Mechanism of Action: Acidolysis vs. Silylation

The removal of Br-Z is governed by an


 acidolysis mechanism. The electron-withdrawing bromine atom at the ortho position of the benzyl ring destabilizes the resulting carbocation, increasing the acid stability of Br-Z relative to the standard Z (Cbz) group. This requires "superacid" conditions or silyl-assisted cleavage to effect deprotection.
Mechanistic Pathway

The cleavage occurs in two phases:

  • Protonation/Silylation: The carbonyl oxygen of the carbamate is protonated (by HF/TFMSA) or silylated (by TMSBr).

  • Fragmentation: The C-O bond breaks, releasing the free Tyrosine and generating a reactive 2-bromobenzyl carbocation.

  • Scavenging: To prevent the carbocation from alkylating sensitive residues (Met, Trp, or re-attaching to Tyr), a "soft" nucleophile (Thioanisole) is required to trap the species.

BrZ_Cleavage_Mechanism Start Tyr(2-Br-Z) Protected Inter Activated Intermediate (Protonated/Silylated) Start->Inter Strong Acid (H+) or TMSBr Split Fragmentation Inter->Split Product Tyr-OH (Free Peptide) Split->Product Cation 2-Br-Benzyl Carbocation (+) Split->Cation Side Product Cation->Product Alkylation (Avoid!) Scavenged Scavenged Adduct (Thioether) Cation->Scavenged + Thioanisole (Critical Step)

Figure 1: Mechanistic pathway of Br-Z cleavage highlighting the critical role of scavengers in preventing re-alkylation.

Comparative Efficacy of Cleavage Cocktails

The following matrix compares the three primary methodologies used in modern peptide chemistry.

FeatureLiquid HF (High) TFMSA Cocktail TMSBr Cocktail
Primary Reagent Anhydrous Hydrogen FluorideTrifluoromethanesulfonic AcidTrimethylsilyl Bromide
Mechanism Hard Acid ProtonationHard Acid ProtonationHard Acid / Silylation
Efficacy (Br-Z) Excellent (>99%) Very Good (~95-98%) Good (~90-95%)
Equipment Teflon/Kel-F Vacuum Line (Strict Safety)Standard GlasswareStandard Glassware (Dry)
Safety Profile Extreme Hazard (Bone seeker, fatal)High CorrosivityModerate (Fumes, moisture sensitive)
Scavenger System Anisole / p-CresolThioanisole / EDTThioanisole / m-Cresol
Side Reactions Minimal (if Low-High used)Potential Met oxidationSensitive to moisture
Expert Insight:
  • HF is the only reagent that guarantees quantitative removal of Br-Z without significant optimization. However, the safety infrastructure required makes it inaccessible to many biological labs.

  • TFMSA is the "Practical Standard." It mimics the acidity of HF but is non-volatile.[1] It requires ether precipitation because it cannot be evaporated.[1]

  • TMSBr is the "Soft" alternative. It uses the affinity of Silicon for Oxygen to weaken the carbamate bond. It is highly effective but requires strictly anhydrous conditions.

Recommended Experimental Protocols

Protocol A: The TFMSA "Low-High" Method (Standard Glassware)

Best for: Labs without HF apparatus requiring high cleavage efficiency.

Reagents:

  • TFMSA (Trifluoromethanesulfonic acid)[2][1]

  • TFA (Trifluoroacetic acid)[3]

  • Thioanisole (Accelerator/Scavenger)

  • EDT (1,2-Ethanedithiol) - Optional, replace with DODT if smell is an issue.

Procedure:

  • Preparation: Dry the peptide-resin (100 mg) thoroughly over

    
    .
    
  • Cocktail Assembly: In a round-bottom flask, mix:

    • 100

      
      L m-Cresol
      
    • 100

      
      L Thioanisole
      
    • 1.0 mL TFA

  • Acid Activation: Cool the mixture to 0°C (Ice bath). Slowly add 100

    
    L TFMSA dropwise.
    
    • Note: The reaction is exothermic. Failure to cool may damage Trp/Met residues.

  • Cleavage: Add the resin to the mixture.[4][1][5] Stir at 0°C for 60-90 minutes.

    • Critical: Br-Z is stable; do not shorten this time.

  • Work-up:

    • TFMSA is not volatile.[1] Do not rotary evaporate.

    • Precipitate the peptide directly by adding cold Diethyl Ether (10-fold excess) to the flask.

    • Centrifuge, decant, and wash the pellet 3x with cold ether to remove the acid.

Protocol B: The TMSBr "Silylation" Method

Best for: Sensitive peptides (Trp-rich) or when avoiding superacids.

Reagents:

  • TMSBr (Trimethylsilyl bromide)[3][6][7]

  • Thioanisole[3][6][4][2][1][5]

  • TFA[3][6][4][2][1][5][8][9][10]

  • m-Cresol[1]

Procedure:

  • Cocktail Assembly: Mix Thioanisole (1.0 mL), m-Cresol (0.5 mL), and TFA (5.0 mL).

  • Silylation: Cool to 0°C. Add TMSBr (1.0 mL) under Nitrogen.

  • Cleavage: Add peptide-resin (100-200 mg). Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 45-60 minutes.

    • Mechanism Note: The Thioanisole/TMSBr couple forms a sulfonium salt intermediate that acts as a potent deprotecting agent (Push-Pull mechanism).

  • Work-up: Evaporate the volatile TMSBr/TFA on a rotary evaporator (unlike TFMSA). Precipitate the residue in cold ether.

Decision Matrix: Selecting the Right Cocktail

Use the following logic flow to determine the appropriate cleavage cocktail for your specific peptide sequence and laboratory constraints.

Decision_Matrix Start Start: Peptide with Tyr(2-Br-Z) HF_Access Is an HF Line Available? Start->HF_Access HF_Choice Use HF (Low-High) HF_Access->HF_Choice Yes Glassware Standard Glassware Only HF_Access->Glassware No Sens_Res Contains Trp/Met? Glassware->Sens_Res TFMSA_Choice Use TFMSA Cocktail (Protocol A) Sens_Res->TFMSA_Choice No (Robust Sequence) TMSBr_Choice Use TMSBr Cocktail (Protocol B) Sens_Res->TMSBr_Choice Yes (High Sensitivity)

Figure 2: Decision tree for selecting the optimal cleavage reagent based on infrastructure and peptide composition.

Troubleshooting & Scientific Validation

The "Pink Peptide" Phenomenon

If the peptide pellet turns pink or brown after cleavage, it indicates oxidation or polymerization of the scavenger by-products.

  • Cause: Insufficient scavenger relative to the carbocation load.

  • Solution: Increase Thioanisole concentration to 10% (v/v).

Incomplete Cleavage (Mass Spec + 210 Da)

If ESI-MS shows a peak at


, the 2-Br-Z group is still attached.
  • Cause: Acid strength was too low or water was present (quenching TMSBr).

  • Fix: Ensure TFMSA is fresh. For TMSBr, ensure all solvents are anhydrous. Extend reaction time to 2 hours at 0°C.

Benzyl Migration (3-Benzyltyrosine)

A well-known side reaction where the carbocation attacks the 3-position of the Tyr ring instead of leaving.

  • Prevention: This is temperature-dependent. Never allow the reaction to exceed Room Temperature. Keeping the reaction at 0°C is the most effective preventative measure.

References

  • Tam, J. P.

    
     deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society. Link
    
  • Yajima, H., & Fujii, N. (1981). Acidolytic deprotecting procedures in peptide synthesis. Journal of the American Chemical Society. (Seminal work on TFMSA).[2][1] Link

  • Kiso, Y., et al. (1988). Practical synthesis of peptides using the TMSBr-thioanisole/TFA deprotection system. Chemical and Pharmaceutical Bulletin. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.[11] (Comparative cleavage discussion). Link

Sources

Safety Operating Guide

Personal protective equipment for handling p-Bromobenzyl chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

p-Bromobenzyl chloroformate (CAS: 1592-20-7) is not merely a corrosive reagent; it is a reactive intermediate that presents a dual-phase hazard profile. Upon contact with ambient moisture or mucous membranes, it undergoes rapid hydrolysis, liberating hydrogen chloride (HCl) gas and the corresponding alcohol.

This mechanism dictates our safety strategy: we are defending not just against the liquid organic corrosive, but against an immediate, localized acid-gas cloud. The primary risks are lachrymatory effects (severe eye/respiratory irritation) and delayed pulmonary edema if inhaled in high concentrations.

Core Hazard Classifications (GHS)
  • H314: Causes severe skin burns and eye damage.[1][2][3]

  • H330/H335: Fatal if inhaled / May cause respiratory irritation.[1]

  • H350: May cause cancer (suspected based on benzyl chloride analogs).[1][4]

  • EUH071: Corrosive to the respiratory tract.

Hierarchy of Defense & Engineering Controls

Before selecting PPE, the environment must be engineered to prevent exposure. PPE is the last line of defense, not the first.

Hierarchy cluster_0 Primary Containment (Engineering) cluster_1 Secondary Defense (PPE) cluster_2 Procedural Control Hood Fume Hood (Face Velocity > 100 fpm) Resp Respiratory Protection (ABEK Filter if outside hood) Hood->Resp Failure Contingency Glovebox Glovebox (Inert Atmosphere: N2/Ar) Skin Dermal Barrier (Laminate + Nitrile) Glovebox->Skin Material Transfer SOP Standard Operating Procedure (Cold Quench, Dry Glassware) SOP->Hood Mandatory Usage

Figure 1: The Hierarchy of Defense specific to volatile corrosive handling.

Critical Engineering Requirements
  • Ventilation: All operations must occur in a certified chemical fume hood with a sash height kept below 18 inches.

  • Moisture Control: As this compound hydrolyzes to release HCl, all glassware must be oven-dried. An inert gas line (Schlenk line) is recommended to prevent pressure buildup in storage vessels.

Personal Protective Equipment (PPE) Matrix

The "Nitrile Fallacy": Standard nitrile exam gloves provide insufficient protection against chloroformates. The solvent-like nature of the benzyl group allows permeation in <3 minutes, while the acid byproduct causes degradation.

PPE Specifications Table
Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Inner) Silver Shield® / 4H® (Laminate) Impermeable to small halogenated molecules. Mandatory for direct handling.
Hand (Outer) 5-8 mil Nitrile (Disposable) Provides grip/dexterity and protects the inner laminate glove from tears.
Respiratory Full-Face Respirator w/ ABEK1 P3 Required only if working outside a hood (e.g., spill cleanup). Must scavenge Acid Gas (E) and Organics (A).
Eye/Face Chemical Splash Goggles Safety glasses are insufficient due to the lachrymatory vapor risk.
Body Tyvek® Lab Coat + Apron Standard cotton coats absorb corrosives. Use a chemical-resistant apron for pouring.

Operational Protocol: Handling & Transfer

A. Preparation[5][6][7][8]
  • Dry Environment: Ensure all receiving flasks are flame-dried or oven-dried.

  • Cold Trap: If using a vacuum line, ensure the cold trap is active to condense any evolved HCl or volatile organics.

B. Weighing and Transfer

Do not use open weighing boats.

  • Tare: Tare a dry, septum-capped vial or flask containing the solvent (e.g., DCM or THF) inside the hood.

  • Transfer: Use a gas-tight glass syringe with a stainless steel needle to withdraw the liquid reagent from the stock bottle.

    • Why: This prevents atmospheric moisture from entering the stock bottle and degrading the remaining chemical.

  • Injection: Inject directly into the tared reaction solvent. Re-weigh to determine the exact mass added.

C. The "Double-Glove" Technique
  • Don the Silver Shield (Laminate) gloves first. They are loose-fitting.

  • Don a pair of Standard Nitrile gloves over the laminate gloves.

  • Result: You have chemical impermeability (inner) + tactile grip (outer). If the outer glove is splashed, strip it immediately; the inner glove ensures your skin remains safe.

Disposal and Neutralization Workflow

Warning: Never pour p-bromobenzyl chloroformate directly into a waste container. It will pressurize the container with HCl and CO2, creating an explosion hazard.

Neutralization Logic

The goal is to hydrolyze the chloroformate into the alcohol, CO2, and HCl, while simultaneously neutralizing the acid.

Neutralization Start Waste Chloroformate Mix Slow Addition to Ice/NaOH (10%) or NaHCO3 Start->Mix Dropwise React Hydrolysis Reaction (Exothermic + CO2 Gas) Mix->React Check Check pH (Target: pH 7-9) React->Check Check->Mix If Acidic Disposal Aqueous Waste Stream (Halogenated) Check->Disposal If pH Stable

Figure 2: Safe neutralization workflow for chloroformates.

Step-by-Step Neutralization[8]
  • Prepare Base Bath: In a fume hood, prepare a beaker with 10% Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO3). Add ice to control the exotherm.

  • Dilution: Dilute the residual chloroformate with a non-reactive solvent (e.g., Dichloromethane) if it is pure.

  • Quenching: Add the chloroformate solution dropwise to the basic ice bath.

    • Observation: Expect fizzing (CO2 evolution). Do not cap the vessel.

  • Verification: Test the pH. It must remain basic. If acidic, add more base.

  • Disposal: Once the organic layer is separated (if using DCM), dispose of it as Halogenated Organic Waste . The aqueous layer can be treated as aqueous basic waste.

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Strip contaminated gloves/clothing immediately.[1][5][6] 2. Rinse with water for 15 minutes. 3. Apply Calcium Gluconate? NO. (This is for HF, not HCl. Treat as a thermal/acid burn).
Eye Contact 1. Flush at eyewash station for 15 minutes. Hold eyelids open. 2. Seek medical attention immediately (Corneal damage risk).
Inhalation 1. Move to fresh air. 2. If breathing is difficult, oxygen should be administered by trained personnel. 3. Monitor for delayed pulmonary edema (up to 48 hours).
Spill (>10mL) 1. Evacuate the lab. 2. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if fumes are overwhelming. 3. Absorb with dry sand or Vermiculite. Do not use combustible materials (paper towels).

References

  • National Institutes of Health (NIH) - PubChem. p-Bromobenzyl chloroformate Compound Summary (CID 13292929). [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Chloroformate (Analogous Hazard Data). [Link]

  • University of California, Los Angeles (UCLA). SOP: Acyl Chlorides and Chloroformates. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.